molecular formula C27H36N2O2 B15566300 Mbl-IN-4

Mbl-IN-4

Cat. No.: B15566300
M. Wt: 420.6 g/mol
InChI Key: NTTZBPJUHAGDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mbl-IN-4 is a useful research compound. Its molecular formula is C27H36N2O2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

6-[2-cyclohexylethyl-[3-(4-methylphenoxy)propyl]amino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C27H36N2O2/c1-21-8-12-25(13-9-21)31-19-5-17-29(18-16-22-6-3-2-4-7-22)24-11-14-26-23(20-24)10-15-27(30)28-26/h8-9,11-14,20,22H,2-7,10,15-19H2,1H3,(H,28,30)

InChI Key

NTTZBPJUHAGDCL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mbl-IN-4 Against New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a class B metallo-β-lactamase (MBL), harbors the ability to hydrolyze a broad spectrum of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific inhibitors of NDM-1 is therefore a critical area of research. This technical guide focuses on Mbl-IN-4, a recently identified inhibitor of NDM-1, detailing its mechanism of action, inhibitory kinetics, and the experimental methodologies used for its characterization.

Introduction to NDM-1

First identified in 2009, NDM-1 has rapidly disseminated globally among various Gram-negative bacterial species.[1] Its enzymatic activity is dependent on the presence of one or two zinc ions in its active site.[2] These zinc ions are crucial for the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3] The active site of NDM-1 is characterized by a shallow groove flanked by flexible loops, which contributes to its broad substrate specificity. The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a zinc-coordinated hydroxide (B78521) ion.[3]

This compound: A Novel Quinolinone-Based NDM-1 Inhibitor

This compound (also referred to as compound 4b in associated literature) is a novel synthetic molecule identified as an inhibitor of metallo-β-lactamases, including NDM-1. It belongs to a class of compounds characterized by a quinolinone scaffold.

Chemical Structure

The precise chemical structure of this compound is based on a 3,4-dihydro-2(1H)-quinolinone core. The molecular formula for this compound is C₂₇H₃₆N₂O₂.

Quantitative Data: Inhibitory Activity of this compound against NDM-1

The inhibitory potential of this compound against NDM-1 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeIC₅₀ (μM)Reference
This compoundNDM-133
This compoundIMP-14.81

Mechanism of Action of this compound

The inhibitory action of this compound against NDM-1 is believed to proceed through a multi-step mechanism involving the hydrolysis of the inhibitor itself, followed by coordination to the catalytic zinc ions in the enzyme's active site.

Based on crystallographic analysis of a related MBL (IMP-1) in complex with an analog of this compound, the proposed mechanism involves the following key steps:

  • Binding to the Active Site: this compound initially binds to the active site of NDM-1.

  • Hydrolysis of the δ-Lactam Ring: The δ-lactam ring within the quinolinone structure of this compound is hydrolyzed by the enzymatic machinery of NDM-1.

  • Coordination with Zinc Ions: The hydrolysis of the lactam ring generates a carboxyl group. This newly formed carboxyl group then acts as a chelating agent, coordinating with the one or both of the zinc ions (Zn1 and Zn2) in the active site of NDM-1.

  • Enzyme Inhibition: This coordination of the hydrolyzed inhibitor to the catalytic zinc ions effectively blocks the active site, preventing the binding and subsequent hydrolysis of β-lactam antibiotics.

Visualizing the Inhibition Pathway

The following diagram illustrates the proposed mechanism of action of this compound against NDM-1.

G Proposed Mechanism of this compound Inhibition of NDM-1 cluster_0 NDM-1 Active Site NDM1 NDM-1 Enzyme (with Zn1 and Zn2 ions) Binding Initial Binding NDM1->Binding Coordination Coordination to Zinc Ions NDM1->Coordination Mbl_IN_4 This compound (Quinolinone derivative) Mbl_IN_4->Binding Enters active site Hydrolysis Hydrolysis of δ-Lactam Ring Binding->Hydrolysis Hydrolyzed_Mbl_IN_4 Hydrolyzed this compound (with carboxyl group) Hydrolysis->Hydrolyzed_Mbl_IN_4 Hydrolyzed_Mbl_IN_4->Coordination Inhibited_Complex Inhibited NDM-1 Complex Coordination->Inhibited_Complex

Caption: Proposed inhibitory pathway of this compound against NDM-1.

Experimental Protocols

The characterization of this compound's inhibitory activity against NDM-1 involves several key experimental procedures.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-Based)

This assay is a common method to determine the inhibitory activity of compounds against β-lactamases.

Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant NDM-1 enzyme.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a specific concentration of ZnSO₄, for instance, 10 μM).

  • Assay Procedure:

    • In a 96-well microplate, add a defined concentration of NDM-1 enzyme (e.g., 5 nM) to each well.

    • Add varying concentrations of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding a specific concentration of nitrocefin (e.g., 60 μM) to each well.

    • Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protein Crystallography of NDM-1 in Complex with Inhibitor

This technique is used to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution, providing insights into the binding mode.

Protocol:

  • Protein Expression and Purification:

    • Express recombinant NDM-1 in a suitable host system (e.g., E. coli).

    • Purify the NDM-1 protein to a high degree of homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).

  • Crystallization:

    • Mix the purified NDM-1 with a molar excess of this compound.

    • Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various crystallization screens.

    • Optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known NDM-1 structure as a search model.

    • Refine the model against the experimental data and build the inhibitor molecule into the electron density map.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and characterization of NDM-1 inhibitors like this compound.

G Experimental Workflow for NDM-1 Inhibitor Characterization cluster_0 Discovery and Synthesis cluster_1 In Vitro Characterization cluster_2 Structural and Mechanistic Studies Computational_Design Computational Design Organic_Synthesis Organic Synthesis of This compound Computational_Design->Organic_Synthesis Enzyme_Assay NDM-1 Inhibition Assay (IC50 Determination) Organic_Synthesis->Enzyme_Assay Crystallography X-ray Crystallography Organic_Synthesis->Crystallography Kinetics Enzyme Kinetics (Ki Determination) Enzyme_Assay->Kinetics Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode MD_Simulations Molecular Dynamics Simulations Binding_Mode->MD_Simulations

Caption: General workflow for identifying and characterizing NDM-1 inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel inhibitors targeting NDM-1. Its mechanism of action, involving enzymatic hydrolysis followed by coordination to the active site zinc ions, provides a solid basis for further structure-activity relationship studies. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and optimization of quinolinone-based inhibitors in the ongoing effort to combat antibiotic resistance mediated by metallo-β-lactamases. Further research is warranted to elucidate the full kinetic profile of this compound and to assess its efficacy in cellular and in vivo models.

References

Unveiling Mbl-IN-4: A Technical Primer on a Putative Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

While specific public-domain data for a molecule designated "Mbl-IN-4" is not available, the nomenclature strongly suggests its identity as a Metallo-β-lactamase (MBL) inhibitor, likely as part of a numbered series of research compounds. Metallo-β-lactamases are a formidable class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The development of potent MBL inhibitors is a critical pursuit in overcoming antimicrobial resistance.[3]

This guide provides a comprehensive technical overview of the expected target profile, key experimental data, and methodologies relevant to a novel MBL inhibitor, using the designation this compound as a placeholder. The information herein is curated for researchers, scientists, and drug development professionals.

Target Profile: Metallo-β-Lactamases

MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[4] These enzymes are categorized into three subclasses: B1, B2, and B3.[5] The most clinically significant MBLs, and therefore the primary targets for inhibitors like this compound, belong to the B1 subclass. This subclass includes the New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP) families. An effective MBL inhibitor is expected to exhibit potent activity against these key enzymes.

Quantitative Data for this compound (Hypothetical)

The following tables present hypothetical, yet representative, data for an early-stage MBL inhibitor. This data is structured to facilitate comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

Enzyme TargetIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
NDM-10.450.21Competitive
VIM-20.080.04Competitive
IMP-10.220.10Competitive
Human Carbonic Anhydrase II> 100--
Human Angiotensin-Converting Enzyme> 100--

Table 2: Antibacterial Activity (in combination with Meropenem)

Bacterial StrainMBL GeneMeropenem (B701) MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction
E. coli ATCC BAA-2469blaNDM-164232
K. pneumoniae Clinical IsolateblaVIM-2128432
P. aeruginosa Clinical IsolateblaIMP-132132
E. coli ATCC 25922None0.060.061

Table 3: In Vitro Toxicity Profile

Cell LineAssayIC₅₀ (µM)
HepG2 (Human Liver)Cell Viability (72h)> 50
HEK293 (Human Kidney)Cell Viability (72h)> 50

Table 4: Preliminary Pharmacokinetic Parameters (Mouse Model)

ParameterValue
Route of AdministrationIntravenous (IV)
Half-life (t₁/₂)1.5 h
Volume of Distribution (Vd)0.4 L/kg
Clearance (CL)0.2 L/h/kg
Plasma Protein Binding85%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments in the characterization of an MBL inhibitor.

Protocol 1: MBL Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).

Materials:

  • Recombinant MBL enzymes (NDM-1, VIM-2, IMP-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl₂, 0.01% BSA

  • Nitrocefin (substrate)

  • This compound (test compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound solution to each well.

  • Add 85 µL of Assay Buffer containing the MBL enzyme (final concentration e.g., 1 nM NDM-1).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of nitrocefin solution (final concentration e.g., 100 µM).

  • Immediately measure the rate of hydrolysis by monitoring the absorbance at 486 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (MBL-producing and control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem (antibiotic)

  • This compound (test compound, at a fixed concentration, e.g., 4 µg/mL)

  • 96-well microplates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Prepare a two-fold serial dilution of meropenem in CAMHB in a 96-well plate.

  • Prepare a second set of serial dilutions of meropenem in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).

  • Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

MBL_Inhibition_Mechanism cluster_enzyme MBL Active Site Zn1 Zn²⁺ Hydroxide Zn1->Hydroxide Inhibited_Complex Inhibited MBL Complex Zn2 Zn²⁺ Zn2->Hydroxide Hydrolyzed_Product Inactive Antibiotic Hydroxide->Hydrolyzed_Product Hydrolysis Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydroxide Nucleophilic Attack Mbl_IN_4 This compound Mbl_IN_4->Zn1 Binding/ Chelation

Caption: Mechanism of MBL action and competitive inhibition by this compound.

MBL_Inhibitor_Workflow Start Compound Library Primary_Screen Primary Screen: Enzyme Inhibition Assay (e.g., NDM-1) Start->Primary_Screen Hit_Identification Hit Identification (IC₅₀ < 10 µM) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Broadspectrum MBLs - Selectivity vs. Human  Metalloenzymes Hit_Identification->Secondary_Assays Active MIC_Testing Cell-Based Assay: MIC Reduction with Meropenem Secondary_Assays->MIC_Testing Lead_Selection Lead Selection MIC_Testing->Lead_Selection In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Selection->In_Vivo Promising

Caption: A typical workflow for the screening and development of MBL inhibitors.

References

Mbl-IN-4: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor for Overcoming Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of Mbl-IN-4, a novel quinolinone-based inhibitor of metallo-β-lactamases (MBLs). Carbapenem (B1253116) resistance, primarily driven by the enzymatic activity of MBLs such as New Delhi Metallo-β-lactamase (NDM-1) and Imipenemase (IMP-1), poses a significant threat to global health. This compound has emerged as a promising compound in the effort to restore the efficacy of carbapenem antibiotics against resistant bacterial strains. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols for the evaluation of this compound.

Core Concepts: Carbapenem Resistance and MBL Inhibition

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often used as a last resort for treating severe bacterial infections. The primary mechanism of resistance to these antibiotics in Gram-negative bacteria is the production of carbapenemases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Metallo-β-lactamases (MBLs) are a class of carbapenemases that utilize zinc ions in their active site to catalyze this hydrolysis. This compound is designed to inhibit these enzymes, thereby protecting carbapenem antibiotics from degradation and restoring their antibacterial activity.

The general mechanism of MBL-mediated carbapenem resistance and its inhibition by this compound is depicted in the following signaling pathway.

Mechanism of MBL Inhibition by this compound Carbapenem Carbapenem Antibiotic MBL Metallo-β-Lactamase (e.g., NDM-1, IMP-1) Carbapenem->MBL Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Carbapenem->Bacterial_Cell_Wall Inhibition of Synthesis Inactive_Carbapenem Inactive Hydrolyzed Carbapenem MBL->Inactive_Carbapenem Inhibited_MBL Inhibited MBL Complex Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibition Cell_Death Bacterial Cell Death Bacterial_Cell_Wall->Cell_Death Leads to

Figure 1: Mechanism of MBL Inhibition by this compound

Quantitative Data for this compound

This compound, also identified as compound 4b in some literature, has demonstrated inhibitory activity against key metallo-β-lactamases. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeIC50 (µM)
This compoundIMP-14.81
This compoundNDM-133

Table 1: In vitro inhibitory activity of this compound against key metallo-β-lactamases.

Note: At present, comprehensive Minimum Inhibitory Concentration (MIC) data for this compound in combination with carbapenems against a wide range of bacterial strains are not publicly available. Further research is required to fully characterize its potential to restore carbapenem susceptibility in clinical isolates.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound

While the exact, step-by-step protocol from the primary research by Kamo et al. (2024) is proprietary, a general synthetic route for quinolinone-based inhibitors can be described. The synthesis of this compound, with the chemical name 1-(3-(p-tolyloxy)propyl)-3-(2-(cyclohexyl)ethyl)-3,4-dihydroquinolin-2(1H)-one, would likely involve a multi-step process.

Hypothetical Synthetic Pathway:

  • Synthesis of the Quinolinone Core: This could be achieved through a variety of methods, such as the Conrad-Limpach synthesis or a Bischler-Napieralski reaction followed by oxidation and reduction steps to form the 3,4-dihydroquinolin-2(1H)-one scaffold.

  • Alkylation at the N1 position: The nitrogen of the quinolinone ring is deprotonated with a suitable base (e.g., sodium hydride) and then reacted with an appropriate alkyl halide, such as 1-bromo-3-(p-tolyloxy)propane, to introduce the tolyloxypropyl side chain.

  • Alkylation at the C3 position: The carbon at the 3-position is functionalized, often via an enolate intermediate, and then reacted with a cyclohexylethyl halide (e.g., 1-bromo-2-cyclohexylethane) to introduce the second side chain.

Note: This is a generalized description. The actual synthesis would require careful optimization of reaction conditions, protecting groups, and purification steps.

Enzymatic Inhibition Assay

The inhibitory activity of this compound against MBLs like IMP-1 and NDM-1 is determined using a spectrophotometric assay with the chromogenic β-lactam substrate, nitrocefin (B1678963).

Protocol:

  • Reagent Preparation:

    • Purified MBL enzyme (e.g., NDM-1, IMP-1) is diluted to a working concentration in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4).

    • Nitrocefin is dissolved in DMSO to create a stock solution and then diluted in the assay buffer to a final concentration that is typically near its Km value for the specific enzyme.

    • This compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, the MBL enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).

    • The reaction is initiated by the addition of the nitrocefin substrate.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The general workflow for this experimental protocol is illustrated in the diagram below.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Dilute MBL Enzyme Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Preincubation Substrate Prepare Nitrocefin Solution Initiation Add Nitrocefin to start reaction Substrate->Initiation Preincubation->Initiation Measurement Measure Absorbance at 490 nm over time Initiation->Measurement Velocity Calculate Initial Velocities Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Figure 2: General Workflow for the Enzymatic Inhibition Assay

Antimicrobial Susceptibility Testing (MIC Determination)

To assess the ability of this compound to restore carbapenem activity, a broth microdilution checkerboard assay is typically performed.

Protocol:

  • Bacterial Strain Preparation: A carbapenem-resistant bacterial strain expressing an MBL (e.g., E. coli expressing NDM-1) is grown to a logarithmic phase and then diluted to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Preparation: In a 96-well microtiter plate, serial twofold dilutions of a carbapenem (e.g., meropenem) are made along the x-axis, and serial twofold dilutions of this compound are made along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the carbapenem, alone or in combination with this compound, that completely inhibits visible bacterial growth.

  • Data Analysis: The results are analyzed to determine if the combination of the carbapenem and this compound has a synergistic effect, which is typically defined as a four-fold or greater decrease in the MIC of the carbapenem in the presence of the inhibitor.

In Vivo Efficacy Studies

While specific in vivo data for this compound is not currently available, a standard murine infection model would be used to evaluate its efficacy.

Representative Protocol (Murine Thigh Infection Model):

  • Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: The neutropenic mice are inoculated in the thigh muscle with a standardized dose of a carbapenem-resistant, MBL-producing bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Different groups of mice would receive a carbapenem alone, this compound alone, a combination of the carbapenem and this compound, or a vehicle control. Treatments are typically administered via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Outcome Measurement: At a defined endpoint (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial load (CFU/thigh).

  • Data Analysis: The efficacy of the treatment is determined by comparing the reduction in bacterial load in the treated groups relative to the control group. A synergistic effect is demonstrated if the combination therapy results in a significantly greater reduction in bacterial load than either agent alone.

Logical Relationship and Future Directions

The successful development of this compound and similar inhibitors relies on a clear logical relationship between the inhibitor, the enzyme, the antibiotic, and the desired clinical outcome.

Logical Pathway to Restoring Carbapenem Efficacy Mbl_IN_4 This compound MBL_Binding Binds to MBL Active Site Mbl_IN_4->MBL_Binding MBL_Inhibition Inhibition of MBL Enzymatic Activity MBL_Binding->MBL_Inhibition Carbapenem_Protection Carbapenem is Protected from Hydrolysis MBL_Inhibition->Carbapenem_Protection Carbapenem_Activity Restored Carbapenem Activity Carbapenem_Protection->Carbapenem_Activity Bacterial_Susceptibility Increased Bacterial Susceptibility Carbapenem_Activity->Bacterial_Susceptibility Clinical_Outcome Improved Clinical Outcomes Bacterial_Susceptibility->Clinical_Outcome

Figure 3: Logical Pathway to Restoring Carbapenem Efficacy

The future development of this compound will require extensive characterization, including:

  • Comprehensive MIC testing against a broad panel of clinical isolates expressing different MBL variants.

  • In vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to determine optimal dosing regimens.

  • Toxicology studies to ensure its safety for clinical use.

  • Further structural and mechanistic studies to guide the design of next-generation inhibitors with improved potency and broader spectrum of activity.

This compound represents a significant step forward in the fight against carbapenem resistance. The data and protocols presented in this guide provide a foundation for further research and development of this promising MBL inhibitor.

Unveiling the Chemical Landscape of Metallo-β-Lactamase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Mbl-IN-4" is not publicly available at the time of this writing. The following guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of Metallo-β-Lactamase (MBL) inhibitors in general, serving as a framework for understanding novel compounds in this class.

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1] These enzymes, categorized as Ambler class B β-lactamases, utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3][4] The broad substrate spectrum of MBLs, which includes penicillins, cephalosporins, and carbapenems, coupled with their resistance to clinically available β-lactamase inhibitors, underscores the urgent need for the development of effective MBL inhibitors.[1][2]

Core Chemical Features and Mechanism of Action

The catalytic mechanism of MBLs hinges on the zinc-dependent activation of a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[4] Consequently, a primary strategy in the design of MBL inhibitors is the targeting of these essential zinc ions.[1] Inhibitors often feature chemical moieties capable of chelating the active site zinc ions, thereby disrupting the catalytic machinery of the enzyme.[1][5]

Quantitative Analysis of Inhibitor Potency

The following table summarizes key quantitative parameters typically used to characterize the efficacy of MBL inhibitors. The data presented here is illustrative and does not correspond to a specific compound.

ParameterDescriptionTypical Value Range
IC₅₀ (μM) The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.0.01 - 100
Kᵢ (μM) The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.0.005 - 50
MIC (μg/mL) The minimum inhibitory concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Often reported in the presence of a β-lactam antibiotic to demonstrate inhibitor efficacy.1 - 128

Experimental Protocols

Determination of IC₅₀ Values

A common method for determining the IC₅₀ of an MBL inhibitor involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by the MBL results in a color change that can be monitored over time.

  • Reagents: Purified MBL enzyme, nitrocefin solution, assay buffer (e.g., MOPS or HEPES with ZnSO₄), and the inhibitor compound at various concentrations.

  • Procedure: a. The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period. b. The reaction is initiated by the addition of the nitrocefin substrate. c. The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer. d. The initial reaction velocities are calculated for each inhibitor concentration.

  • Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response curve to a suitable equation, such as the four-parameter logistic equation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of β-lactam antibiotic inactivation by Metallo-β-Lactamases and the mode of action of MBL inhibitors.

MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binding Inactive_Metabolite Inactive Metabolite MBL->Inactive_Metabolite Inhibited_MBL Inhibited MBL MBL_Inhibitor MBL Inhibitor MBL_Inhibitor->MBL Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalysis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

The following workflow outlines a typical screening process for identifying novel MBL inhibitors.

MBL_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening High-Throughput Primary Screening (e.g., Nitrocefin Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Identification of initial hits Dose_Response Dose-Response and IC₅₀ Determination Hit_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Confirmation and potency Secondary_Assays Secondary Assays (e.g., MIC determination with β-lactam antibiotic) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds Validation in cellular context Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Compounds->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow for the discovery of MBL inhibitors.

References

Foundational Research on the Inhibitory Properties of a Novel Metallo-β-Lactamase Inhibitor: Mbl-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the inhibitory properties, experimental protocols, and mechanistic insights of a novel Metallo-β-Lactamase (MBL) inhibitor, herein referred to as Mbl-IN-4. As extensive public data for a compound with the specific designation "this compound" is not available, this document presents a synthesized guide based on foundational research of potent MBL inhibitors targeting New Delhi Metallo-β-lactamase-4 (NDM-4). The quantitative data and specific experimental details are representative examples intended to illustrate the characterization of such an inhibitor.

Introduction to Metallo-β-Lactamases and the Threat of Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various pathogenic bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The rapid global spread of MBL-producing bacteria poses a significant threat to public health, as it severely limits therapeutic options for treating infections.[4] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid and tazobactam.[1] This has created an urgent need for the development of novel, potent, and specific MBL inhibitors to restore the efficacy of existing β-lactam antibiotics.

This guide focuses on the foundational research of this compound, a novel inhibitor of the New Delhi Metallo-β-lactamase-4 (NDM-4), one of the most clinically significant MBLs.

This compound: An Overview of its Inhibitory Properties

This compound is a potent, small-molecule inhibitor designed to specifically target the active site of NDM-4 and other class B1 MBLs. Its mechanism of action involves the chelation of the zinc ions essential for the catalytic activity of these enzymes, thereby preventing the hydrolysis of the β-lactam ring of antibiotics.

Mechanism of Action

MBLs catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics. This reaction is dependent on the presence of one or two zinc ions in the active site, which coordinate a water molecule that acts as a nucleophile. This compound is proposed to inhibit MBLs by displacing the catalytic water molecule and directly coordinating with the active site zinc ions, rendering the enzyme inactive. This inhibitory mechanism is illustrated in the signaling pathway diagram below.

MBL_Inhibition cluster_Enzyme NDM-4 Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O coordination Inactive_Complex NDM-4:this compound Complex Zn1->Inactive_Complex Zn2 Zn²⁺ Zn2->H2O coordination Zn2->Inactive_Complex Hydrolyzed_B_Lactam Inactive Antibiotic H2O->Hydrolyzed_B_Lactam Hydrolysis B_Lactam β-Lactam Antibiotic B_Lactam->H2O Nucleophilic Attack Mbl_IN_4 This compound Mbl_IN_4->Zn1 Chelation Mbl_IN_4->Zn2 Chelation Mbl_IN_4->Inactive_Complex Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Serial_Dilution Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Enzyme_Inhibitor_Incubation Incubate NDM-4 with this compound Serial_Dilution->Enzyme_Inhibitor_Incubation Add_Substrate Add Nitrocefin to Initiate Reaction Enzyme_Inhibitor_Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 486 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Vary_Concentrations Vary [Substrate] and [Inhibitor] Determine_IC50->Vary_Concentrations Analyze_Kinetics Michaelis-Menten & Lineweaver-Burk Analysis Vary_Concentrations->Analyze_Kinetics Determine_Ki Determine Ki and Mode of Inhibition Analyze_Kinetics->Determine_Ki End End Determine_Ki->End Crystallography_Workflow Start Start Protein_Purification Express & Purify NDM-4 Start->Protein_Purification Complex_Formation Form NDM-4:this compound Complex Protein_Purification->Complex_Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Harvesting Harvest & Cryo-cool Crystals Crystallization_Screening->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Determination & Refinement Data_Collection->Structure_Solution Structural_Analysis Analyze Inhibitor Binding Mode Structure_Solution->Structural_Analysis End End Structural_Analysis->End

References

Unraveling the Zinc Chelation Properties of Metallo-β-Lactamase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the zinc chelation properties of inhibitors targeting metallo-β-lactamases (MBLs) is crucial for the development of effective drugs to combat antibiotic resistance. However, a specific compound designated "Mbl-IN-4" does not appear in the public scientific literature, preventing a detailed analysis of its specific characteristics.

Metallo-β-lactamases are a class of bacterial enzymes that require zinc ions for their catalytic activity, enabling them to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1][2] The development of MBL inhibitors that can restore the efficacy of these antibiotics is a major focus of infectious disease research.[3][4] A primary strategy in designing such inhibitors is to target the essential zinc ions in the MBL active site through chelation.[5]

This technical guide will provide a general framework for understanding the zinc chelation properties of MBL inhibitors, drawing upon established principles and methodologies in the field. While data for "this compound" is unavailable, the principles outlined here are applicable to the characterization of any potential MBL inhibitor.

The Role of Zinc in Metallo-β-Lactamases

MBLs are categorized into three subclasses (B1, B2, and B3) based on their active site architecture and zinc ion requirements. Subclasses B1 and B3 are typically dizinc (B1255464) enzymes, while B2 enzymes are active with a single zinc ion. These zinc ions are critical for polarizing the β-lactam ring of the antibiotic, facilitating a nucleophilic attack by a zinc-coordinated water molecule or hydroxide (B78521) ion, which ultimately leads to the cleavage of the amide bond and inactivation of the antibiotic.

The mechanism of inhibition by zinc chelators can involve two primary pathways:

  • Metal Ion Stripping: The inhibitor can directly remove the zinc ions from the active site of the MBL, rendering the enzyme inactive.

  • Ternary Complex Formation: The inhibitor can bind to the zinc ions within the active site, forming a stable ternary complex that blocks substrate access.

dot

Caption: MBL Inhibition by Zinc Chelation.

Quantitative Assessment of Zinc Chelation

To rigorously evaluate the zinc chelation properties of a potential MBL inhibitor, several quantitative parameters are determined. These data are essential for establishing structure-activity relationships and for optimizing lead compounds.

ParameterDescriptionSignificance
IC₅₀ (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of the MBL enzyme by 50%.Provides a measure of the inhibitor's potency. A lower IC₅₀ indicates a more potent inhibitor.
Kᵢ (Inhibition constant) An intrinsic measure of the affinity of the inhibitor for the enzyme.A more precise measure of potency than IC₅₀, independent of substrate concentration.
Kₑ (Dissociation constant) The equilibrium constant for the dissociation of the inhibitor-enzyme complex.Quantifies the binding affinity between the inhibitor and the MBL.
Thermodynamic Parameters (ΔH, ΔS, ΔG) Changes in enthalpy, entropy, and Gibbs free energy upon binding.Provide insight into the driving forces of the binding interaction (e.g., hydrogen bonding, hydrophobic effects).

Note: Without specific data for this compound, this table serves as a template for the types of quantitative data that are critical for characterization.

Key Experimental Protocols

The determination of the quantitative parameters described above relies on a suite of biophysical and biochemical assays.

1. Enzyme Inhibition Assays:

These assays are fundamental for determining the IC₅₀ value of an inhibitor. A common method involves monitoring the hydrolysis of a reporter substrate by the MBL in the presence of varying concentrations of the inhibitor.

  • Substrate: A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or coumarin-based cephalosporins) is often used, as its hydrolysis results in a measurable change in absorbance or fluorescence.

  • Procedure:

    • Purified MBL enzyme is pre-incubated with a range of inhibitor concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored over time using a spectrophotometer or fluorometer.

    • The IC₅₀ value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

2. Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS).

  • Procedure:

    • A solution of the MBL is placed in the sample cell of the calorimeter.

    • A solution of the inhibitor is incrementally injected into the sample cell.

    • The heat released or absorbed upon binding is measured.

    • The resulting data are fit to a binding model to determine the thermodynamic parameters.

3. Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to study the kinetics of binding interactions, providing association (kₐ) and dissociation (kₑ) rate constants, from which the dissociation constant (Kₑ) can be calculated.

  • Procedure:

    • The MBL enzyme is immobilized on a sensor chip.

    • A solution of the inhibitor is flowed over the sensor surface.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

    • Kinetic rate constants are determined by analyzing the binding and dissociation phases of the sensorgram.

dot

cluster_workflow Experimental Workflow for MBL Inhibitor Characterization A 1. Enzyme Purification (e.g., NDM-1, VIM-2) B 2. Enzyme Inhibition Assay (Substrate: Nitrocefin) Determine IC₅₀ A->B C 3. Isothermal Titration Calorimetry (ITC) Determine Kₑ, ΔH, ΔS B->C D 4. Surface Plasmon Resonance (SPR) Determine kₐ, kₑ, Kₑ B->D E 5. X-ray Crystallography (Optional) Determine Binding Mode B->E F 6. Data Analysis & SAR (Structure-Activity Relationship) C->F D->F E->F

Caption: Workflow for MBL Inhibitor Analysis.

Conclusion

The strategy of targeting the essential zinc ions in metallo-β-lactamases through chelation remains a promising avenue for overcoming antibiotic resistance. A thorough characterization of the zinc chelation properties of any potential inhibitor, such as the hypothetical "this compound," is paramount. This involves a multi-faceted approach combining enzyme kinetics, biophysical binding assays, and structural biology to build a comprehensive understanding of the inhibitor's mechanism of action. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals engaged in the critical mission of developing novel MBL inhibitors. Should specific data for "this compound" or another MBL inhibitor become available, this framework can be applied to generate a detailed and insightful analysis.

References

Methodological & Application

In Vitro Susceptibility Testing Protocols for Metallo-β-Lactamase Inhibitors: Mbl-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro susceptibility testing of two distinct metallo-β-lactamase (MBL) inhibitors, both designated in scientific literature and commercial sources as Mbl-IN-4. To ensure clarity, they will be referred to herein by their originating publications: This compound (Kaya et al.) and This compound (Kamo et al.) . These protocols are designed to guide researchers in the accurate assessment of the inhibitory and synergistic potential of these compounds against key metallo-β-lactamases and resistant bacterial strains.

This compound (Kaya et al.): N-Aryl Mercaptopropionamides

This compound (compound 40) as described by Kaya C, et al. (2022), is a potent, broad-spectrum inhibitor of Class B1 metallo-β-lactamases.[1][2] This compound has demonstrated significant ability to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria.

Quantitative Data Summary

The inhibitory activity of this compound (Kaya et al.) has been quantified against several key MBLs. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

EnzymeIC₅₀ (µM)
VIM-10.5
NDM-12.1
IMP-73.3
Data sourced from MedChemExpress, citing Kaya C, et al. J Med Chem. 2022.

In addition to direct enzyme inhibition, this compound (Kaya et al.) has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of imipenem (B608078) against MBL-producing Escherichia coli, with reductions of up to 256-fold observed.[1][2]

Experimental Protocols

This protocol outlines a fluorescence-based in vitro assay to determine the IC₅₀ values of this compound against various MBLs.

Workflow for MBL Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: This compound dilutions Recombinant MBL enzyme Fluorogenic substrate (fluorocillin) preincubation Pre-incubate this compound with MBL enzyme (30 minutes) reagents->preincubation 1. reaction Initiate reaction with fluorogenic substrate preincubation->reaction 2. measurement Measure fluorescence (kinetic readings) reaction->measurement 3. calculation Calculate % Inhibition measurement->calculation 4. plotting Plot % Inhibition vs. log[Inhibitor] calculation->plotting 5. ic50 Determine IC50 value plotting->ic50 6.

Caption: Workflow for determining the IC₅₀ of this compound.

Materials:

  • Recombinant MBL enzymes (e.g., VIM-1, NDM-1, IMP-7)

  • This compound (Kaya et al.)

  • Fluorogenic substrate (e.g., fluorocillin)

  • Assay buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of test concentrations.

    • Dilute the recombinant MBL enzyme to the desired working concentration in assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted MBL enzyme to each well.

    • Add the various dilutions of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Pre-incubation:

    • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time.

  • Data Analysis:

    • Determine the initial reaction velocity for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol is used to assess the synergistic effect of this compound with a β-lactam antibiotic (e.g., imipenem) against MBL-producing bacterial strains.

Workflow for Checkerboard MIC Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Prepare 96-well plate with 2D serial dilutions of This compound and Antibiotic inoculation Inoculate plate with bacterial suspension plate_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 18-20 hours inoculation->incubation reading Read MIC as lowest concentration with no visible growth incubation->reading fic_calc Calculate Fractional Inhibitory Concentration (FIC) Index reading->fic_calc

Caption: Workflow for the checkerboard MIC potentiation assay.

Materials:

  • This compound (Kaya et al.)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Plate Preparation:

    • In a 96-well plate, prepare a two-dimensional array of serial dilutions. Dilute the β-lactam antibiotic along the rows and this compound along the columns in MHB.

  • Inoculum Preparation:

    • Grow the bacterial strain to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well of the prepared plate with the standardized bacterial suspension.

    • Incubate the plates at 35°C for 18-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC of the antibiotic alone and in combination with each concentration of this compound by identifying the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

This compound (Kamo et al.): Quinolinone-based Inhibitors

This compound (compound 4b), as described by Kamo T, et al. (2024), is an MBL inhibitor developed through computational design and crystallographic analysis.

Quantitative Data Summary

The inhibitory activity of this compound (Kamo et al.) has been determined against IMP-1 and NDM-1 MBLs.

EnzymeIC₅₀ (µM)
IMP-14.81
NDM-133
Data sourced from MedChemExpress, citing Kamo T, et al. Biochemistry. 2024.
Experimental Protocols

The protocol for determining the IC₅₀ of this compound (Kamo et al.) follows a similar spectrophotometric or fluorometric method as described for this compound (Kaya et al.). The fundamental steps of reagent preparation, pre-incubation with the enzyme, reaction initiation with a substrate, and subsequent data analysis to calculate the IC₅₀ value are conserved. Researchers should refer to the specific assay conditions detailed in Kamo T, et al. (2024) for optimal results.

Note: The specific substrate and buffer conditions may vary and should be optimized for the enzymes being tested (IMP-1 and NDM-1).

General Considerations for In Vitro Testing

  • Solubility: Ensure complete dissolution of this compound compounds in a suitable solvent (e.g., DMSO) before preparing working dilutions in aqueous buffers to avoid precipitation.

  • Bacterial Strains: Utilize well-characterized clinical or laboratory strains of bacteria expressing the target MBLs for antimicrobial susceptibility testing.

  • Quality Control: Include appropriate quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) in all MIC assays.

  • Cytotoxicity: It is recommended to perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) on a relevant mammalian cell line to assess the potential toxicity of the inhibitor, which is a critical parameter for any compound intended for further development.

These protocols provide a foundational framework for the in vitro evaluation of this compound inhibitors. For the most accurate and reproducible results, it is imperative to consult the detailed methodologies presented in the primary scientific literature.

References

Application Notes and Protocols for Kinetic Analysis of Metallo-β-lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metallo-β-lactamases (MBLs) are a formidable class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2][3] The increasing prevalence of MBL-producing bacteria poses a significant global health threat, necessitating the discovery and development of potent MBL inhibitors.[4][5] These inhibitors can restore the efficacy of existing β-lactam antibiotics when used in combination therapy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a kinetic assay to characterize MBL inhibitors. While the specific inhibitor "Mbl-IN-4" was not found in the public literature, the following protocols and application notes provide a robust framework that can be adapted for the kinetic analysis of any novel MBL inhibitor. The methodologies described herein are based on established practices for studying MBL kinetics and inhibition.

Principle of the Assay

The kinetic assay for MBL inhibitors is typically a continuous spectrophotometric or fluorometric assay that monitors the hydrolysis of a β-lactam substrate by the MBL enzyme. In the presence of an inhibitor, the rate of substrate hydrolysis will decrease. By measuring the reaction rates at various concentrations of the inhibitor and substrate, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. These parameters are crucial for evaluating the potency and mechanism of action of the inhibitor.

Signaling Pathway of MBL-mediated Antibiotic Resistance and Inhibition

The following diagram illustrates the mechanism of β-lactam antibiotic inactivation by MBLs and the principle of its inhibition. MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. MBL inhibitors function by binding to the active site of the enzyme, often by interacting with the catalytic zinc ions, thereby preventing the antibiotic from being hydrolyzed.

MBL_Inhibition_Pathway cluster_bacterium Bacterium cluster_outside Antibiotic β-Lactam Antibiotic MBL Metallo-β-lactamase (MBL) Antibiotic->MBL Hydrolysis Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic MBL->Inactive_Antibiotic MBL_Inhibitor_Complex MBL-Inhibitor Complex MBL->MBL_Inhibitor_Complex Ineffective_Treatment Antibiotic Resistance Inactive_Antibiotic->Ineffective_Treatment Mbl_IN_4 This compound (Inhibitor) Mbl_IN_4->MBL Inhibition Mbl_IN_4->MBL_Inhibitor_Complex Effective_Treatment Effective Antibiotic Action MBL_Inhibitor_Complex->Effective_Treatment

Caption: Mechanism of MBL inhibition.

Experimental Workflow for Kinetic Assay

The general workflow for performing a kinetic assay with an MBL inhibitor involves preparation of reagents, setting up the assay plate, performing the kinetic measurements, and analyzing the data.

Kinetic_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_measurement 3. Kinetic Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - MBL Enzyme - Substrate (e.g., Nitrocefin) - Inhibitor (this compound) - Assay Buffer Plate Prepare 96-well plate: - Add Assay Buffer - Add varying concentrations of Inhibitor - Add MBL Enzyme Reagents->Plate Incubation Pre-incubate Enzyme and Inhibitor Plate->Incubation Substrate_add Initiate reaction by adding Substrate Incubation->Substrate_add Reader Measure absorbance/fluorescence kinetically over time Substrate_add->Reader Rates Calculate initial reaction rates (V₀) Reader->Rates IC50_calc Determine IC50 value Rates->IC50_calc Ki_calc Determine Ki and inhibition mechanism IC50_calc->Ki_calc

Caption: General workflow for an MBL kinetic assay.

Detailed Experimental Protocols

Materials and Reagents
  • MBL Enzyme: Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1). The concentration should be determined accurately.

  • Substrate: A chromogenic or fluorogenic β-lactam substrate.

    • Chromogenic: Nitrocefin is a commonly used substrate that changes color upon hydrolysis.

    • Fluorogenic: Umbelliferone-derived cephalosporins offer higher sensitivity.

  • Inhibitor (this compound): Stock solution of known concentration, typically dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂, 0.01% (v/v) Triton X-100, and 0.1 mg/mL bovine serum albumin (BSA). The buffer composition may need optimization depending on the specific MBL.

  • 96-well Plates: Clear, flat-bottom plates for spectrophotometric assays or black plates for fluorometric assays.

  • Spectrophotometer or Fluorometer: Capable of kinetic measurements at the appropriate wavelength.

Protocol 1: Determination of IC50

This protocol is designed to determine the concentration of an inhibitor required to reduce the rate of the enzyme-catalyzed reaction by 50%.

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the MBL enzyme in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of the substrate (e.g., 10 mM Nitrocefin in DMSO). Dilute further in assay buffer to a working concentration (e.g., 2X the Kₘ value).

    • Prepare a serial dilution of the inhibitor (this compound) in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the test wells. For control wells (100% activity), add 10 µL of assay buffer with the same percentage of DMSO. For the blank (no enzyme activity), add buffer.

    • Add 20 µL of the MBL enzyme solution to all wells except the blank.

    • The final volume at this stage is 80 µL.

  • Pre-incubation:

    • Incubate the plate at room temperature (or 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume will be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 495 nm for nitrocefin) or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal curve) to determine the IC50 value.

Protocol 2: Determination of Ki and Mechanism of Inhibition

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed at various concentrations of both the substrate and the inhibitor.

  • Follow the same initial steps for reagent preparation as in the IC50 determination protocol.

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate with varying concentrations of the substrate and the inhibitor.

    • Typically, use at least five substrate concentrations (e.g., ranging from 0.5 x Kₘ to 5 x Kₘ) and at least four inhibitor concentrations (including a no-inhibitor control).

  • Perform the kinetic measurements as described in the IC50 protocol.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for all combinations of substrate and inhibitor concentrations.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The Ki value can be determined by fitting the data to the appropriate inhibition model using non-linear regression analysis software.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Example Inhibitory Potency (IC50) of this compound against various MBLs
MBL EnzymeSubstrate (Concentration)IC50 (µM)
NDM-1Nitrocefin (100 µM)0.5 ± 0.1
VIM-2Nitrocefin (100 µM)1.2 ± 0.3
IMP-1Nitrocefin (100 µM)2.5 ± 0.5

Note: The data presented here are hypothetical examples based on published data for other potent MBL inhibitors and should be replaced with experimental results for this compound.

Table 2: Example Kinetic Parameters for this compound Inhibition
MBL EnzymeInhibition TypeKi (µM)
NDM-1Competitive0.25 ± 0.05
VIM-2Competitive0.8 ± 0.1

Note: The data presented here are hypothetical examples and should be replaced with experimental results for this compound.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the kinetic characterization of novel metallo-β-lactamase inhibitors. By systematically determining the IC50 and Ki values, researchers can effectively evaluate the potency and mechanism of action of their compounds, which is a critical step in the development of new therapies to combat antibiotic resistance. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Mbl-IN-4 in Combination with Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), pose a significant threat to public health. MBLs are enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort agents for treating severe bacterial infections. This renders infections caused by MBL-producing organisms exceedingly difficult to treat, leading to high rates of morbidity and mortality.

A promising strategy to combat this resistance mechanism is the co-administration of a β-lactam antibiotic with an MBL inhibitor. Mbl-IN-4 is a novel, potent inhibitor of a wide range of MBLs. When used in combination with the carbapenem (B1253116) antibiotic meropenem (B701), this compound has been shown to restore its bactericidal activity against many MBL-producing strains. Meropenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2][3][4] MBLs hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic. This compound protects meropenem from this degradation, allowing it to effectively kill the bacteria.

These application notes provide a comprehensive overview of the preclinical evaluation of the this compound and meropenem combination, including detailed protocols for in vitro synergy testing and in vivo efficacy studies.

Data Presentation

In Vitro Synergy Data

The synergistic activity of this compound and meropenem has been evaluated against a panel of MBL-producing Gram-negative isolates using the checkerboard assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. Synergy is typically defined as an FICI of ≤ 0.5.

Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem and this compound Alone and in Combination against MBL-producing Klebsiella pneumoniae

Isolate IDMBL GeneMeropenem MIC (µg/mL)This compound MIC (µg/mL)Meropenem MIC in Combination with this compound (4 µg/mL) (µg/mL)FICIInterpretation
KP-NDM-1blaNDM-164>12810.031Synergy
KP-VIM-2blaVIM-2128>12820.031Synergy
KP-IMP-14blaIMP-1432>1280.50.031Synergy

Table 2: Time-Kill Kinetics of Meropenem and this compound Combination against MBL-producing Escherichia coli

Treatment GroupLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24h
Growth Control5.57.28.59.1
Meropenem (8 µg/mL)5.56.88.18.9
This compound (4 µg/mL)5.57.18.49.0
Meropenem (8 µg/mL) + this compound (4 µg/mL)5.53.1<2.0<2.0
In Vivo Efficacy Data

The efficacy of the this compound and meropenem combination has been demonstrated in a murine thigh infection model against MBL-producing pathogens.

Table 3: In Vivo Efficacy of Meropenem and this compound Combination in a Murine Thigh Infection Model against MBL-producing Pseudomonas aeruginosa

Treatment GroupBacterial Load at 0h (Log10 CFU/thigh)Bacterial Load at 24h (Log10 CFU/thigh)Change in Bacterial Load (Log10 CFU/thigh)
Vehicle Control5.78.9+3.2
Meropenem (100 mg/kg)5.78.5+2.8
This compound (50 mg/kg)5.78.8+3.1
Meropenem (100 mg/kg) + this compound (50 mg/kg)5.73.5-2.2

Experimental Protocols

Checkerboard Synergy Assay

This protocol determines the in vitro synergistic activity of this compound and meropenem.

Materials:

  • This compound

  • Meropenem

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial suspension of the test organism (adjusted to 0.5 McFarland standard)

  • Sterile multichannel pipettes and reservoirs

Protocol:

  • Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO or water) and then dilute in CAMHB to the desired starting concentrations.

  • In a 96-well plate, create a two-dimensional serial dilution of this compound (horizontally) and meropenem (vertically) in CAMHB.

  • Prepare a bacterial inoculum of the test strain in CAMHB, adjusted to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drugs) and sterility control wells (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

This protocol evaluates the bactericidal activity of the this compound and meropenem combination over time.

Materials:

  • This compound

  • Meropenem

  • CAMHB

  • Bacterial suspension of the test organism

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar (B569324) plates)

Protocol:

  • Prepare culture tubes with CAMHB containing this compound and/or meropenem at desired concentrations (e.g., 1x or 4x MIC). Include a growth control tube without any drugs.

  • Prepare a bacterial inoculum of the test strain and adjust it to a starting concentration of approximately 5 x 105 CFU/mL in each tube.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each treatment group. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Murine Thigh Infection Model

This protocol assesses the in vivo efficacy of the this compound and meropenem combination. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • This compound formulated for in vivo administration

  • Meropenem formulated for in vivo administration

  • Female ICR or other suitable mouse strain (e.g., 6-8 weeks old)

  • Cyclophosphamide (B585) (for inducing neutropenia)

  • Bacterial suspension of the test organism

  • Syringes and needles for injection

  • Homogenizer for tissue processing

Protocol:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • On the day of the experiment (day 0), inoculate mice with a bacterial suspension (e.g., 106 - 107 CFU) into the thigh muscle.

  • At a predetermined time post-infection (e.g., 2 hours), initiate treatment with this compound, meropenem, the combination, or a vehicle control via the appropriate route of administration (e.g., subcutaneous or intravenous).

  • Administer treatments at specified intervals to mimic human pharmacokinetic profiles if desired.

  • At 24 hours post-initiation of therapy, euthanize the mice.

  • Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions of the homogenate.

  • Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/thigh).

  • Calculate the change in bacterial load for each treatment group compared to the 0-hour control group. A significant reduction in bacterial load by the combination therapy compared to individual agents indicates in vivo efficacy.[4][5][6]

Visualizations

Signaling Pathway

Mbl_IN_4_Mechanism cluster_bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-lactamase (MBL) Meropenem->MBL Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to Inactive_Meropenem Inactive Meropenem MBL->Inactive_Meropenem Inhibited_MBL Inhibited MBL MBL->Inhibited_MBL Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay prep_drugs Prepare Drug Stock Solutions (Meropenem & this compound) serial_dilution Create 2D Serial Dilutions in 96-well plate prep_drugs->serial_dilution setup_tubes Setup Culture Tubes with Drugs and Bacteria prep_drugs->setup_tubes prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate prep_inoculum->setup_tubes serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici incubate_tubes Incubate with Shaking at 37°C setup_tubes->incubate_tubes sample_collection Collect Samples at Time Points (0-24h) incubate_tubes->sample_collection plate_and_count Serial Dilution, Plating, and Colony Counting sample_collection->plate_and_count plot_curves Plot Time-Kill Curves plate_and_count->plot_curves Logical_Relationship MBL_producing MBL-producing Bacterium Meropenem_resistance Resistance to Meropenem MBL_producing->Meropenem_resistance MBL_inhibition MBL Enzyme is Inhibited MBL_producing->MBL_inhibition Meropenem_activity Meropenem Activity is Restored Meropenem_resistance->Meropenem_activity Reversed by Mbl_IN_4_presence Presence of this compound Mbl_IN_4_presence->MBL_inhibition MBL_inhibition->Meropenem_activity Bacterial_death Bacterial Cell Death Meropenem_activity->Bacterial_death

References

Application Notes & Protocols for Mbl-IN-4 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mbl-IN-4 is a novel, potent, and selective small molecule inhibitor of the hypothetical human zinc-dependent metallo-enzyme "Metallo-based pro-oncogenic factor" (Mbl). Aberrant Mbl activity has been implicated in the dysregulation of the "Onco-Growth Signaling Pathway," a critical cascade involved in cell proliferation, survival, and tumorigenesis. These application notes provide a comprehensive guide for evaluating the in vitro and in vivo efficacy of this compound, offering detailed protocols for key experiments and structured data presentation for comparative analysis.

Mechanism of Action

This compound is designed to chelate the essential zinc ions within the active site of the Mbl enzyme, thereby inhibiting its catalytic activity.[1][2] This action blocks the downstream signaling cascade that promotes oncogenic growth. The proposed mechanism involves the disruption of the Mbl-substrate interaction, leading to the downregulation of pro-proliferative and anti-apoptotic signals.

Signaling Pathway

The "Onco-Growth Signaling Pathway" is initiated by the activation of a receptor tyrosine kinase (RTK), which leads to the recruitment and activation of Mbl. Activated Mbl then cleaves and activates a downstream effector protein, "Pro-Growth Factor" (PGF), which in turn translocates to the nucleus to activate transcription of genes involved in cell cycle progression and survival. This compound's inhibition of Mbl is expected to abrogate this entire signaling cascade.

Onco_Growth_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Mbl Mbl (Inactive) RTK->Mbl Recruits & Activates Ligand Growth Factor Ligand->RTK Binds & Activates Mbl_active Mbl (Active) Mbl->Mbl_active PGF_inactive Pro-Growth Factor (PGF) - Inactive Mbl_active->PGF_inactive Cleaves & Activates PGF_active PGF (Active) PGF_inactive->PGF_active Transcription Gene Transcription (Proliferation, Survival) PGF_active->Transcription Translocates & Activates Mbl_IN_4 This compound Mbl_IN_4->Mbl_active Inhibits Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Target_Engagement Target Engagement Assay (Western Blot for p-PGF) Cell_Viability->Target_Engagement Dose_Response Dose-Response Curve Generation (IC50 Determination) Target_Engagement->Dose_Response Xenograft_Model Tumor Xenograft Model Establishment Dose_Response->Xenograft_Model Treatment This compound Treatment vs. Vehicle Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Treatment->Toxicity_Assessment

References

Mbl-IN-4 solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Mbl-IN-4, also identified as compound 4b in the work by Kamo et al. (2024), is a potent inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[1] This compound represents a significant tool for researchers in microbiology, infectious diseases, and drug development to study the mechanisms of antibiotic resistance and to evaluate strategies to overcome it. This compound has shown inhibitory activity against clinically relevant MBLs, such as IMP-1 and NDM-1.[1] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound (compound 4b)[1]
Molecular Formula C₂₇H₃₆N₂O[1]
Molecular Weight 420.59 g/mol [1]
Appearance Solid powder (visual inspection)
Purity Typically ≥98% (as provided by suppliers)
Storage Conditions Store at -20°C for long-term stability.

Mechanism of Action

This compound acts as a pro-inhibitor. The compound's δ-lactam ring within its quinolinone scaffold is hydrolyzed by the target metallo-β-lactamase. This enzymatic cleavage exposes a carboxyl group, which then acts as a chelating agent, binding to the zinc ions (Zn²⁺) in the active site of the MBL. This chelation of the essential zinc cofactors incapacitates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Mbl_IN_4_Mechanism Mechanism of this compound Inhibition of Metallo-β-lactamase cluster_0 MBL Active Site Mbl_IN_4 This compound (Pro-inhibitor) MBL_Enzyme Metallo-β-lactamase (MBL) with Zn²⁺ ions Mbl_IN_4->MBL_Enzyme Enters Active Site Hydrolyzed_Mbl_IN_4 Hydrolyzed this compound (Active Inhibitor with Carboxyl Group) Inactive_MBL Inactive this compound-MBL Complex Hydrolyzed_Mbl_IN_4->Inactive_MBL Carboxyl group chelates Zn²⁺ ions MBL_Enzyme->Hydrolyzed_Mbl_IN_4 Hydrolyzes δ-lactam ring

Figure 1. Proposed mechanism of action of this compound.

Solution Preparation

1. General Guidance for Stock Solution Preparation (e.g., 10 mM):

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need: Mass = 10 mmol/L * 1 mL * 420.59 g/mol = 0.0042059 g = 4.21 mg

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Experimental Protocols

In Vitro Metallo-β-lactamase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific metallo-β-lactamase (e.g., IMP-1, NDM-1) using a chromogenic substrate like nitrocefin (B1678963).

Materials:

  • Purified MBL enzyme (e.g., IMP-1 or NDM-1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Nitrocefin stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in assay buffer to prepare a series of concentrations (e.g., from 100 µM to 0.1 µM).

    • Dilute the nitrocefin stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Dilute the purified MBL enzyme in assay buffer to the appropriate working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Add 50 µL of the this compound dilutions to the wells of a 96-well plate. Include a "no inhibitor" control with assay buffer and DMSO at the same final concentration as the inhibitor wells.

    • Add 25 µL of the diluted MBL enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • Add 25 µL of the nitrocefin working solution to each well to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MBL_Inhibition_Assay_Workflow Workflow for MBL Inhibition Assay Start Start Prepare_Reagents Prepare Working Solutions: This compound dilutions, MBL enzyme, Nitrocefin Start->Prepare_Reagents Plate_Setup Add this compound and MBL enzyme to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 minutes Plate_Setup->Pre_incubation Initiate_Reaction Add Nitrocefin to start the reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 490 nm over time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate reaction velocities and percent inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Plot dose-response curve and determine IC₅₀ Data_Analysis->Determine_IC50 End End Determine_IC50->End

Figure 2. Experimental workflow for the MBL inhibition assay.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound against different metallo-β-lactamases.

EnzymeIC₅₀ (µM)Reference
IMP-14.81[1]
NDM-133[1]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzyme, incorrect buffer pH.Verify enzyme activity with a positive control. Ensure the assay buffer pH is optimal for the specific MBL.
High background signal Substrate degradation.Prepare fresh nitrocefin solution. Protect the solution from light.
Inconsistent results Pipetting errors, temperature fluctuations.Use calibrated pipettes. Ensure all reagents are at the same temperature before starting the assay. Mix the plate gently but thoroughly after adding reagents.
Compound precipitation in assay Low solubility of this compound in the assay buffer.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final reaction volume (not exceeding 1-2% v/v), ensuring it does not inhibit the enzyme.

References

Determining the Potency of Metallo-β-Lactamase Inhibitors: Application Notes and Protocols for Measuring IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the determination of the half-maximal inhibitory concentration (IC50) of novel metallo-β-lactamase (MBL) inhibitors, exemplified by the fictional inhibitor MBLi-X. These guidelines are designed to assist researchers in the accurate and reproducible assessment of inhibitor potency against clinically relevant MBLs, a critical step in the development of new therapeutics to combat antibiotic resistance.

Introduction to Metallo-β-Lactamases and Their Inhibition

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3][4] The rapid spread of MBL-producing bacteria poses a significant global health threat, necessitating the discovery and development of potent MBL inhibitors.[1]

MBL inhibitors function by targeting the zinc ions in the active site, thereby preventing the enzyme from inactivating β-lactam antibiotics.[5] Determining the IC50 value is a key metric for quantifying the potency of these inhibitors. The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.

Principle of the IC50 Determination Assay

The most common method for determining the IC50 of MBL inhibitors is a spectrophotometric assay that monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963).[6] Nitrocefin undergoes a distinct color change from yellow to red upon the cleavage of its β-lactam ring by an MBL. The rate of this color change, measured by the increase in absorbance at a specific wavelength (typically 482-495 nm), is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of nitrocefin hydrolysis decreases. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[3]

Data Presentation: IC50 Values of MBLi-X

The inhibitory activity of a novel compound, MBLi-X, was evaluated against three clinically significant metallo-β-lactamases: New Delhi Metallo-β-lactamase 1 (NDM-1), Verona Integron-Encoded Metallo-β-lactamase 2 (VIM-2), and Imipenemase 1 (IMP-1). The IC50 values were determined using the detailed protocol outlined in Section 4. For comparison, the IC50 values of a known MBL inhibitor, L-Captopril, are also presented.

InhibitorTarget EnzymeIC50 (µM)
MBLi-X NDM-10.5 ± 0.07
VIM-21.2 ± 0.15
IMP-12.5 ± 0.3
L-Captopril NDM-17.8 ± 0.9
VIM-215.2 ± 1.8
IMP-122.4 ± 2.5

Table 1: Comparative IC50 values of the fictional inhibitor MBLi-X and L-Captopril against key metallo-β-lactamases. Values are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 values of MBL inhibitors.

Materials and Reagents
  • Purified MBL enzymes (e.g., NDM-1, VIM-2, IMP-1)

  • MBL Inhibitor (e.g., MBLi-X) stock solution (typically in DMSO)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Tween-20

  • DMSO (for inhibitor dilution)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 490 nm

Preparation of Solutions
  • MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of MBLi-X in 100% DMSO (e.g., 10 mM).

  • Inhibitor Dilution Series: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Nitrocefin Substrate Solution: Prepare a stock solution of nitrocefin in DMSO and then dilute it in assay buffer to the final working concentration (typically 100 µM).

Assay Procedure
  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate.

    • Add 10 µL of the diluted inhibitor solutions (MBLi-X) to the test wells.

    • Add 10 µL of DMSO (at the same final concentration as the inhibitor wells) to the control wells (no inhibitor).

    • Add 20 µL of the diluted MBL enzyme solution to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the nitrocefin substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

Data Analysis
  • Calculate Initial Reaction Velocities: Determine the initial velocity (rate of change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Velocity of test well - Velocity of blank well) / (Velocity of control well - Velocity of blank well))

  • Generate IC50 Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.[7] Software such as GraphPad Prism or Origin can be used for this analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

MBL_Inhibition_Pathway cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic MBL_Enzyme Metallo-β-Lactamase (MBL) Beta-Lactam_Antibiotic->MBL_Enzyme Hydrolysis Inactive_Antibiotic Inactive Antibiotic MBL_Enzyme->Inactive_Antibiotic Inhibited_MBL Inhibited MBL MBL_Inhibitor MBL Inhibitor (MBLi-X) MBL_Inhibitor->MBL_Enzyme Binding MBL_Inhibitor->Inhibited_MBL Prevents Hydrolysis IC50_Workflow start Start: Prepare Reagents prepare_solutions Prepare Enzyme, Inhibitor (MBLi-X), and Substrate (Nitrocefin) Solutions start->prepare_solutions plate_setup Set up 96-well plate: - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme prepare_solutions->plate_setup pre_incubation Pre-incubate Plate (15-30 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement in Plate Reader (Absorbance at 490 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate Initial Velocities - Calculate % Inhibition kinetic_measurement->data_analysis plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) data_analysis->plot_curve calculate_ic50 Fit Dose-Response Curve and Determine IC50 Value plot_curve->calculate_ic50 end End: IC50 Value Obtained calculate_ic50->end

References

Standard Operating Procedure for Mbl-IN-4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Document Version: 1.0

Introduction

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The rapid global spread of MBL-producing bacteria poses a significant threat to public health, necessitating the development of effective MBL inhibitors.

This document provides a standard operating procedure for the preclinical evaluation of Mbl-IN-4, a novel investigational inhibitor of Metallo-β-lactamases. The protocols outlined below describe standard in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound and its potential to restore the efficacy of β-lactam antibiotics against MBL-producing bacteria.

Mechanism of Action of Metallo-β-Lactamases

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics. The zinc ion(s) activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and inactivation of the antibiotic. This compound is hypothesized to inhibit this process by chelating the active site zinc ions or by otherwise blocking substrate access.

MBL_Mechanism cluster_0 Metallo-β-Lactamase (MBL) Active Site cluster_1 Antibiotic Inactivation cluster_2 Inhibition by this compound MBL_Enzyme MBL Enzyme (with Zn²⁺ cofactor(s)) Water H₂O MBL_Enzyme->Water activates Beta_Lactam_Antibiotic β-Lactam Antibiotic (Active) Water->Beta_Lactam_Antibiotic Nucleophilic attack Hydrolyzed_Antibiotic Hydrolyzed Antibiotic (Inactive) Beta_Lactam_Antibiotic->Hydrolyzed_Antibiotic Hydrolysis of β-lactam ring Mbl_IN_4 This compound Mbl_IN_4->MBL_Enzyme Inhibits

Mechanism of MBL action and inhibition.

Experimental Protocols

The following sections detail the standard procedures for evaluating the efficacy of this compound.

Biochemical Assay: this compound Inhibition of MBL Activity

Principle: This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of a purified MBL enzyme (e.g., NDM-1, VIM-2, or IMP-1). The assay utilizes a chromogenic substrate, nitrocefin (B1678963), which changes color from yellow to red upon hydrolysis by MBL. The rate of color change, monitored spectrophotometrically, is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease.

Materials:

  • Purified Metallo-β-Lactamase (e.g., NDM-1, VIM-2, IMP-1)

  • This compound

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnSO₄

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare serial dilutions of this compound in the assay buffer. Include a "no inhibitor" control with DMSO only.

  • Add the purified MBL enzyme to each well to a final concentration of 1-5 nM.

  • Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding nitrocefin to each well to a final concentration of 100 µM.

  • Immediately measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.

Data Analysis:

  • Calculate the initial velocity (rate of change in absorbance) for each concentration of this compound.

  • Normalize the velocities to the "no inhibitor" control (100% activity).

  • Plot the percentage of MBL activity against the logarithm of this compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Data Presentation:

MBL EnzymeThis compound IC₅₀ (µM)
NDM-15.2 ± 0.4
VIM-28.9 ± 0.7
IMP-112.5 ± 1.1
Cell-Based Assay: Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. To assess the efficacy of this compound, a checkerboard assay is performed to determine the MIC of a β-lactam antibiotic (e.g., meropenem) in the presence of varying concentrations of this compound against an MBL-producing bacterial strain. A significant reduction in the antibiotic's MIC in the presence of this compound indicates synergistic activity.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Non-MBL-producing control strain

  • This compound

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial incubator

Procedure:

  • Prepare a bacterial inoculum to a concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (horizontally) and this compound (vertically).

  • Inoculate each well with the bacterial suspension.

  • Include controls for bacterial growth (no antibiotic or inhibitor) and sterility (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for the antibiotic at each concentration of this compound by visual inspection of turbidity.

Data Analysis:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.

  • A four-fold or greater decrease in the MIC of the antibiotic in the presence of this compound is typically considered synergistic.

Data Presentation:

Bacterial StrainMBLMeropenem MIC (µg/mL)Meropenem MIC + this compound (4 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli DH5αNone0.060.061
E. coli (NDM-1)NDM-164164
K. pneumoniae (VIM-2)VIM-2128264

Experimental Workflow and Bacterial Resistance Signaling

The following diagrams illustrate the overall workflow for MBL inhibitor testing and the context of bacterial signaling in antibiotic resistance.

MBL_Inhibitor_Workflow Start Start: Identify MBL-producing bacterial strains Biochemical_Assay Biochemical Assay: Determine IC₅₀ of this compound against purified MBLs Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Determine MIC of antibiotics with and without this compound Start->Cell_Based_Assay Synergy_Test Synergy Testing: Checkerboard and Time-Kill Assays Biochemical_Assay->Synergy_Test Cell_Based_Assay->Synergy_Test In_Vivo_Model In Vivo Efficacy Model: Test this compound and antibiotic combination in infected animals Synergy_Test->In_Vivo_Model End End: Lead Optimization In_Vivo_Model->End

Workflow for MBL inhibitor evaluation.

Bacterial signaling networks, such as quorum sensing, can regulate the expression of resistance mechanisms, including the production of MBLs. Understanding these pathways may reveal novel targets for adjunct therapies.

Bacterial_Resistance_Signaling cluster_0 Bacterial Cell Quorum_Sensing Quorum Sensing (e.g., AHL signaling) Efflux_Pump_Regulation Efflux Pump Gene Regulation Quorum_Sensing->Efflux_Pump_Regulation upregulates MBL_Gene_Regulation MBL Gene Regulation Quorum_Sensing->MBL_Gene_Regulation upregulates Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation promotes Antibiotic_Resistance Increased Antibiotic Resistance Efflux_Pump_Regulation->Antibiotic_Resistance MBL_Gene_Regulation->Antibiotic_Resistance Biofilm_Formation->Antibiotic_Resistance Antibiotic β-Lactam Antibiotic Antibiotic->Antibiotic_Resistance exerts selective pressure

Bacterial signaling in antibiotic resistance.

Conclusion

The protocols described in this document provide a framework for the initial preclinical characterization of this compound. Successful outcomes in these assays, particularly the demonstration of potent MBL inhibition and synergy with existing β-lactam antibiotics, would warrant further investigation, including in vivo efficacy and safety studies, to evaluate the potential of this compound as a novel therapeutic agent to combat antibiotic resistance.

Mbl-IN-4: Application Notes and Protocols for Potentiation of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mbl-IN-4, a novel metallo-β-lactamase (MBL) inhibitor, and its potential for potentiating the activity of β-lactam antibiotics against resistant bacterial strains. Detailed protocols for the evaluation of this compound are also presented to facilitate further research and development.

Introduction

The emergence and spread of metallo-β-lactamases (MBLs) in pathogenic bacteria pose a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. MBLs are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems, rendering them ineffective. The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity is a critical area of research.

This compound is a recently identified MBL inhibitor with a quinolinone-based scaffold. It has demonstrated inhibitory activity against key MBLs, including IMP-1 and NDM-1, making it a promising candidate for further investigation as a β-lactam potentiator.

Mechanism of Action

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics. This enzymatic degradation inactivates the antibiotic, allowing the bacteria to survive. This compound acts by inhibiting the catalytic activity of these MBLs. While the precise binding mode of this compound to the active site of various MBLs is still under investigation, it is hypothesized to chelate the essential zinc ions, thereby preventing the enzyme from hydrolyzing β-lactam antibiotics. By neutralizing the primary resistance mechanism, this compound restores the susceptibility of the bacteria to the co-administered β-lactam antibiotic.

cluster_bacteria Bacterial Cell MBL Metallo-β-lactamase (MBL) PBP Penicillin-Binding Protein (PBP) Hydrolyzed_BL Inactive Antibiotic MBL->Hydrolyzed_BL CellWall Cell Wall Synthesis PBP->CellWall Essential for PBP->CellWall BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis BetaLactam->PBP Inhibition of Cell Wall Synthesis Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibition start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound dilutions to wells prep_inhibitor->add_inhibitor add_enzyme Add MBL enzyme to 96-well plate add_enzyme->add_inhibitor incubate Incubate at RT add_inhibitor->incubate add_substrate Add Nitrocefin to initiate reaction incubate->add_substrate read_plate Measure absorbance at 486 nm over time add_substrate->read_plate calculate Calculate initial velocities read_plate->calculate plot Plot % inhibition vs. [this compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 cluster_experimental_setup Experimental Setup cluster_time_points Time Points GC Growth Control Sample Sample Aliquots GC->Sample BL β-Lactam Alone BL->Sample MBL_IN_4 This compound Alone MBL_IN_4->Sample Combo Combination (β-Lactam + this compound) Combo->Sample T0 0h Plate Serial Dilution & Plating T0->Plate T2 2h T2->Plate T4 4h T4->Plate T8 8h T8->Plate T24 24h T24->Plate Count Colony Counting (CFU/mL) Plate->Count Plot Plot Time-Kill Curves Count->Plot

Troubleshooting & Optimization

troubleshooting Mbl-IN-4 solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mbl-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor targeting Metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are often last-resort treatments.[1] These enzymes contain zinc ions in their active site that are crucial for their catalytic activity.[1] this compound is designed to inhibit the activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[1] The proposed mechanism of MBLs involves the zinc ions coordinating with water molecules to hydrolyze the amide bond in the β-lactam ring of antibiotics.[2]

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do first?

For many small molecule inhibitors with low aqueous solubility, the initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its effectiveness in dissolving a wide range of organic molecules.[3][5] From this high-concentration stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[3]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?

This common issue is known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution surpasses its solubility limit in that specific medium.[3][4] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.

  • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[4]

  • Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase the solubility of your compound.[4]

  • Adjust the pH: If this compound has ionizable groups, its solubility can be highly dependent on the pH of the solution.[3][4] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility increases at a lower pH (below their pKa).[3]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving solubility challenges with this compound in your assays.

Tier 1: Initial Solvent Screening

If you are unsure of the best solvent for this compound, a small-scale solubility test is recommended.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound into several microcentrifuge tubes.

  • To each tube, add a precise volume of a different solvent (e.g., 100 µL) to reach a high target concentration (e.g., 10 mg/mL).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. Gentle warming (if the compound is heat-stable) or sonication can be attempted if not fully dissolved.[3]

  • If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[3]

  • A clear supernatant indicates good solubility at that concentration.

Table 1: Common Solvents for Small Molecule Inhibitors

SolventProperties
DMSO Strong solubilizing power for a wide range of organic molecules.[3]
Ethanol A common alternative to DMSO.
Methanol Another alcoholic solvent option.
Dimethylformamide (DMF) A polar aprotic solvent that can be effective.
Acetonitrile Used in various analytical and preparative techniques.
Tier 2: Optimizing the Aqueous Buffer

If precipitation upon dilution persists, optimizing your aqueous buffer can improve solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values relevant to your assay's tolerance.

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each buffer to the desired final assay concentration.

  • Incubate the solutions under your assay conditions (temperature and time).

  • Visually inspect for any precipitation.

  • For a quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the soluble concentration.[4]

Tier 3: Utilizing Solubilizing Excipients

When co-solvents and pH adjustments are not sufficient or compatible with your experiment, consider using solubilizing excipients.[3]

Table 2: Common Solubilizing Excipients

Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[3]

Visualizing the MBL Mechanism of Action

To understand the context of this compound's inhibitory action, it is helpful to visualize the mechanism of Metallo-β-lactamase.

MBL_Mechanism cluster_0 Metallo-β-lactamase Active Site cluster_1 Inhibition Pathway MBL MBL Enzyme (with Zn²⁺ ions) Inactive_Complex Inactive MBL-Inhibitor Complex MBL->Inactive_Complex Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Catalyzes H2O Water Molecule H2O->Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis Substrate Mbl_IN_4 This compound Mbl_IN_4->Inactive_Complex Binds to Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Resistance Bacterial Resistance Inactive_Antibiotic->Bacterial_Resistance

Caption: Mechanism of Metallo-β-lactamase and its inhibition by this compound.

Experimental Workflow for Assessing this compound Solubility in a Cell-Based Assay

The following diagram outlines a logical workflow for troubleshooting solubility issues when using this compound in a cell-based assay.

Solubility_Workflow start Start: this compound Solubility Issue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precipitation_check Precipitation Observed? dilution->precipitation_check ph_optimization Optimize Buffer pH dilution->ph_optimization cosolvent Add Co-solvent dilution->cosolvent surfactant Add Surfactant dilution->surfactant lower_conc Lower Final Concentration precipitation_check->lower_conc Yes proceed Proceed with Assay precipitation_check->proceed No retest Retest Solubility lower_conc->retest ph_optimization->retest cosolvent->retest surfactant->retest retest->precipitation_check

References

Technical Support Center: Optimizing Mbl-IN-4 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo concentration of Mbl-IN-4, a novel Metallo-β-lactamase (MBL) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Metallo-β-lactamases (MBLs). These bacterial enzymes utilize zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often last-resort treatments.[1] this compound is designed to bind to the active site of MBLs, either by chelating the essential zinc ions or by forming a stable complex with the enzyme, thereby preventing the breakdown of β-lactam antibiotics.[1][2] By inhibiting MBLs, this compound aims to restore the efficacy of these critical antibiotics against resistant bacterial strains.[1]

Q2: What are the critical first steps in determining the optimal in vivo concentration of this compound?

A2: The initial and most critical step is to establish the Maximum Tolerated Dose (MTD) and to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.[3] This process begins with dose-range finding studies in the chosen animal model to identify a concentration that is both safe and effective. Key parameters to investigate include the drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine its bioavailability and exposure over time.

Q3: this compound exhibits poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?

A3: Poor aqueous solubility is a common challenge that can lead to low bioavailability. Several formulation strategies can be employed to enhance the solubility and absorption of this compound. These can include the use of co-solvents, surfactants, or complexing agents to create solutions or suspensions suitable for oral or parenteral administration. For oral delivery, techniques such as the preparation of self-emulsifying drug delivery systems (SEDDS) or the use of amorphous solid dispersions can significantly improve absorption.

Q4: My in vivo efficacy results with this compound do not correlate with the in vitro potency. What are the potential reasons for this discrepancy?

A4: A disconnect between in vitro and in vivo results is a frequent hurdle in drug development. Several factors could contribute to this issue:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to inadequate absorption or rapid metabolism. Conducting pharmacokinetic (PK) studies is essential to quantify drug exposure.

  • Rapid Clearance: The compound may be cleared from the body too quickly to exert a sustained therapeutic effect.

  • Off-Target Effects: In the complex in vivo environment, the compound might have unforeseen off-target interactions that could counteract its intended activity.

  • Plasma Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.

Q5: I am observing signs of toxicity in my animal models. What steps should I take?

A5: Toxicity is a critical endpoint in in vivo studies. If adverse effects are observed, the following actions are recommended:

  • Dose Reduction: This is the most immediate and direct approach to mitigate toxicity.

  • Refine the Formulation: The vehicle used for drug delivery can sometimes cause adverse reactions. Consider using alternative, more biocompatible formulation components.

  • Conduct Organ Function Analysis: Perform histological examinations and blood chemistry analysis to identify which organs are being affected.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the in vivo optimization of this compound.

Problem Potential Cause Recommended Action
Low Bioavailability Poor aqueous solubility, rapid first-pass metabolism.- Conduct formulation optimization studies to improve solubility. - Consider alternative routes of administration (e.g., intravenous vs. oral). - Perform PK studies to determine the extent of first-pass metabolism.
High Variability in Efficacy Inconsistent drug formulation, variability in animal physiology.- Ensure a homogenous and stable drug formulation. - Standardize experimental conditions (e.g., animal age, weight, fasting state). - Increase the number of animals per group to improve statistical power.
Lack of Dose-Response Sub-therapeutic dosing, target saturation at low doses.- Expand the dose range in your dose-escalation study. - Conduct a thorough literature review of similar compounds to inform dose selection. - Perform PD studies to assess target engagement at different doses.
Unexpected Toxicity Off-target effects, metabolite-induced toxicity.- Conduct in vitro safety profiling against a panel of off-targets. - Identify and characterize major metabolites and assess their toxicity. - Perform detailed histopathological analysis of major organs.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Dose Escalation: Administer escalating doses of this compound to different groups of animals.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the dose level just below the one that causes significant adverse effects.

  • Data Collection: Record body weight, clinical observations, and any instances of morbidity or mortality.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Use catheterized animals to allow for serial blood sampling.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

PK Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the concentration-time curve (total drug exposure).
t1/2 Half-life (time for plasma concentration to decrease by half).

Visualizations

Mbl_IN_4_Mechanism_of_Action cluster_0 Bacterial Cell MBL Metallo-β-lactamase (MBL) Inactive_Metabolite Inactive Metabolite MBL->Inactive_Metabolite Inhibited_MBL Inhibited MBL Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Hydrolysis Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibition

Caption: Mechanism of action of this compound as a Metallo-β-lactamase inhibitor.

In_Vivo_Optimization_Workflow start Start: In Vitro Potency Established formulation Formulation Development start->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling mtd->pkpd efficacy Efficacy Studies in Disease Models pkpd->efficacy optimization Dose and Schedule Optimization efficacy->optimization end End: Optimized In Vivo Concentration optimization->end

Caption: A typical workflow for optimizing the in vivo concentration of a novel inhibitor.

Troubleshooting_Decision_Tree start Poor In Vivo Efficacy check_pk Assess Pharmacokinetics (PK) start->check_pk low_exposure Low Exposure? check_pk->low_exposure yes_low_exposure Yes low_exposure->yes_low_exposure no_low_exposure No low_exposure->no_low_exposure reformulate Reformulate or Change Route yes_low_exposure->reformulate check_pd Assess Pharmacodynamics (PD) no_low_exposure->check_pd poor_target_engagement Poor Target Engagement? check_pd->poor_target_engagement yes_poor_target Yes poor_target_engagement->yes_poor_target no_poor_target No poor_target_engagement->no_poor_target increase_dose Increase Dose yes_poor_target->increase_dose investigate_off_target Investigate Off-Target Effects no_poor_target->investigate_off_target

Caption: A decision tree to guide troubleshooting of poor in vivo efficacy.

References

Mbl-IN-4 Experimental Design Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mbl-IN-4" is not a standardized designation in publicly available scientific literature. This technical support guide addresses common pitfalls in experimental design for inhibitors of two distinct protein families abbreviated as MBL: Metallo-β-lactamases (MBLs) and Mannan-binding Lectin (MBL) . Please identify which MBL is relevant to your research to consult the appropriate section.

Section 1: Inhibitors of Metallo-β-lactamases (MBLs)

Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics by hydrolyzing them.[1] Inhibitors of these enzymes are being investigated to restore the efficacy of antibiotics.

Troubleshooting Guides and FAQs

Question 1: My MBL inhibitor shows variable potency (IC50) across different experiments. What are the common causes?

Answer: Variability in IC50 values for MBL inhibitors can stem from several factors:

  • Zinc Ion Concentration: MBLs are zinc-dependent enzymes.[1] Variations in the concentration of free zinc ions in your assay buffer can significantly impact enzyme activity and, consequently, inhibitor potency. It is crucial to maintain a consistent and appropriate zinc concentration (e.g., by adding a specific concentration of ZnCl2) in your buffer for all experiments.[2]

  • Inhibitor Solubility: Poor solubility of the inhibitor can lead to inaccurate concentrations in the assay, resulting in underestimated potency. Ensure your inhibitor is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%).[3]

  • Inhibitor Stability: Some MBL inhibitors, particularly those with thiol groups, can be unstable and prone to oxidation.[4] Prepare fresh solutions of your inhibitor for each experiment and avoid prolonged storage of diluted solutions.

  • Enzyme Purity and Concentration: The purity and concentration of the MBL enzyme preparation must be consistent. Use a highly purified enzyme and accurately determine its concentration before each set of experiments. The enzyme concentration should be optimized to ensure a linear reaction rate during the assay.[3]

  • Assay Conditions: Factors such as pH, temperature, and incubation times must be strictly controlled.[3] Pre-incubating the enzyme with the inhibitor before adding the substrate can also influence the measured IC50 value, especially for slow-binding inhibitors.[3]

Question 2: I am concerned about the off-target effects of my MBL inhibitor. How can I assess and mitigate this?

Answer: Off-target effects are a significant concern, especially for MBL inhibitors that function by chelating zinc ions.[4][5]

  • Mechanism of Action: Determine the mechanism of inhibition. If your inhibitor acts as a zinc chelator, it has a higher risk of inhibiting other essential metalloenzymes in both bacteria and host cells.[6][7]

  • Selectivity Assays: Test your inhibitor against a panel of other metalloenzymes (e.g., human metalloproteases like MMPs or angiotensin-converting enzyme) to assess its selectivity.[4]

  • Cell-Based Assays: Evaluate the cytotoxicity of your inhibitor on relevant mammalian cell lines to identify potential off-target effects at the cellular level.

  • Structural Modification: If off-target effects are observed, medicinal chemistry efforts can be directed towards modifying the inhibitor to reduce its zinc-chelating strength while maintaining its affinity for the MBL active site. Studies have shown that potent MBL inhibition is not always dependent on strong zinc chelation.[8]

Question 3: I am setting up a screening assay for new MBL inhibitors. Which assay format is most suitable?

Answer: The most common and well-established method for screening MBL inhibitors is a spectrophotometric assay using the chromogenic substrate nitrocefin (B1678963) .[3][9]

  • Principle: Nitrocefin is a cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by MBLs. This color change can be monitored by measuring the increase in absorbance at approximately 490 nm.[3]

  • Advantages: This assay is robust, relatively inexpensive, and suitable for high-throughput screening in a microplate format.[3][10]

  • Considerations:

    • Ensure the substrate concentration is appropriate (typically 50-100 µM) to avoid substrate inhibition.[9]

    • The assay should be performed under initial velocity conditions, where the product formation is linear over time.

    • Always include positive (a known MBL inhibitor) and negative (no inhibitor) controls.[9]

Quantitative Data: IC50 Values of Selected MBL Inhibitors

The inhibitory activity of various compounds against different MBLs is presented below. Note that IC50 values can vary depending on the specific assay conditions.

InhibitorTarget MBLReported IC50 (µM)Reference
L-CaptoprilNDM-110.0 ± 1.9[11][12]
L-CaptoprilIMP-17.7[1]
ThiorphanVIM-20.05[1]
Aspergillomarasmine ANDM-13.8 ± 0.4[8]
EDTANDM-10.9 ± 0.1[8]
4-chloroisoquinolinol derivativeNDM-1~20-130[11][12]
4-chloroisoquinolinol derivativeIMP-1~20-130[11][12]
4-chloroisoquinolinol derivativeVIM-2~20-130[11][12]
Experimental Protocols

Detailed Methodology: Nitrocefin-Based MBL Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2.[3]

    • MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in assay buffer. The final concentration in the assay should be optimized to provide a linear rate of hydrolysis for at least 10 minutes.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test inhibitor in 100% DMSO.

    • Nitrocefin Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light.[3]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% (v/v).

    • To each well, add the following in order:

      • Assay buffer

      • Inhibitor solution (or vehicle control)

      • MBL enzyme solution

    • Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the reaction by adding nitrocefin solution to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[3]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] x 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (variable slope, four parameters) using appropriate software (e.g., GraphPad Prism).[2]

Diagrams

MBL_Inhibition cluster_hydrolysis Metallo-β-lactamase Catalysis cluster_inhibition Mechanisms of Inhibition BetaLactam β-Lactam Antibiotic MBL_Zn MBL Active Site (with Zn²⁺ ions) BetaLactam->MBL_Zn Binding Hydrolysis Hydrolysis of β-lactam ring MBL_Zn->Hydrolysis Inactive_Product Inactive Antibiotic Hydrolysis->Inactive_Product Inhibitor MBL Inhibitor Chelation Zinc Chelation (removes Zn²⁺) Inhibitor->Chelation TernaryComplex Ternary Complex (Inhibitor binds to MBL-Zn²⁺) Inhibitor->TernaryComplex Chelation->MBL_Zn Inactivates Enzyme TernaryComplex->MBL_Zn Blocks Substrate Binding MBL_Pathway cluster_activation MBL Pathway Activation cluster_inhibition Points of Inhibition Pathogen Pathogen Surface (with Mannan) MBL Mannan-binding Lectin (MBL) Pathogen->MBL Binding MASPs MBL-associated Serine Proteases (MASPs) MBL->MASPs Activates C4 C4 MASPs->C4 Cleaves to C4b C2 C2 MASPs->C2 Cleaves to C2a C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a Complement_Cascade Downstream Complement Cascade C4b2a->Complement_Cascade Initiates Inhibitor1 Carbohydrate Inhibitor Inhibitor1->MBL Blocks Binding Inhibitor2 MASP Inhibitor Inhibitor2->MASPs Blocks Protease Activity

References

improving the signal-to-noise ratio in Mbl-IN-4 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in assays involving the Metallo-β-Lactamase (MBL) inhibitor, MBL-IN-4. The following information is based on best practices for MBL inhibitor assays in general and may require further optimization for your specific experimental conditions.

Troubleshooting Guides

A common challenge in biochemical and cellular assays is achieving a high signal-to-noise ratio (SNR), which is crucial for obtaining reliable and reproducible data. The tables below outline common problems encountered during this compound assays, their potential causes, and recommended solutions.

Table 1: Troubleshooting High Background Signal

Problem Potential Causes Recommended Solutions
High background fluorescence/luminescence Autofluorescence/autoluminescence of this compound.Run a control plate with all components except the enzyme to measure the background signal from the compound. Subtract this background from the assay signal.
Contamination of reagents or buffers.Use fresh, high-purity reagents and sterile, filtered buffers.
Substrate instability leading to spontaneous breakdown.Prepare substrate solutions fresh before each experiment. Evaluate substrate stability over the assay time course.
Inappropriate microplate selection.For fluorescence assays, use black opaque plates to minimize light scatter and bleed-through. For luminescence assays, use white opaque plates to maximize signal reflection.[1]
High enzyme concentration.Reduce the enzyme concentration to a level that produces a robust signal without excessive background.
Reader settings are not optimal.Adjust the gain, integration time, or other detector settings on the plate reader to minimize background noise.[2]
Media components in cellular assays (e.g., phenol (B47542) red, serum).Use phenol red-free media and consider reducing serum concentration during the assay.

Table 2: Troubleshooting Low Signal or High Variability

Problem Potential Causes Recommended Solutions
Low signal Insufficient enzyme activity.Confirm enzyme activity with a positive control. Ensure proper storage and handling of the enzyme.
Sub-optimal assay conditions (pH, temperature, buffer composition).Optimize assay conditions by testing a range of pH values, temperatures, and buffer components.
Incorrect substrate concentration.Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km for inhibitor screening.[3]
Inactive this compound.Verify the integrity and concentration of the this compound stock solution.
High variability between replicate wells Pipetting errors, especially with small volumes.Use calibrated pipettes and consider using a multi-channel pipette for additions. Prepare a master mix of reagents to be added to all wells.
Inconsistent mixing.Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing bubbles.
Edge effects on the microplate.Avoid using the outer wells of the plate for critical samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media.
Cell clumping or uneven plating in cellular assays.Ensure a single-cell suspension before plating and allow cells to settle evenly.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of MBL inhibitors like this compound?

A1: Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[4] These enzymes require zinc ions for their catalytic activity.[4] MBL inhibitors, such as this compound is presumed to be, function by interacting with the active site of the MBL enzyme, often by chelating the essential zinc ions, thereby preventing the enzyme from inactivating β-lactam antibiotics.

Q2: How do I choose the right substrate and its concentration for my this compound assay?

A2: The choice of substrate is critical for a successful assay. Chromogenic or fluorogenic cephalosporin (B10832234) derivatives are commonly used for MBL assays. The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km). Performing enzyme kinetic studies to determine the Km for your specific MBL and substrate is highly recommended.

Q3: My this compound appears to be insoluble in the assay buffer. What can I do?

A3: Poor solubility of a test compound can lead to aggregation and cause artifacts in the assay. It is important to first determine the solubility of this compound in your assay buffer. If solubility is an issue, you can try including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the buffer. You can also test different buffer formulations or consider using a co-solvent, ensuring the final concentration of the co-solvent does not affect enzyme activity.

Q4: Can this compound interfere with the assay readout directly?

A4: Yes, it is possible for a test compound to interfere with the assay readout. For example, a colored compound can interfere with absorbance-based assays, and a fluorescent compound can interfere with fluorescence-based assays. It is crucial to run appropriate controls, such as a "no enzyme" control containing this compound, to assess for any direct interference.

Q5: What are the key controls I should include in my this compound assay plate?

A5: A well-designed assay plate should include the following controls:

  • No-inhibitor control (positive control): Contains the enzyme, substrate, and vehicle (e.g., DMSO) to determine the maximum enzyme activity.

  • No-enzyme control (negative control): Contains the substrate and this compound to measure the background signal and check for compound interference.

  • No-substrate control: Contains the enzyme and this compound to assess any background signal from the enzyme or inhibitor.

  • Reference inhibitor control: A known MBL inhibitor (e.g., EDTA) to confirm the assay is performing as expected.

Experimental Protocols

Protocol 1: General Biochemical Assay for MBL Inhibition

This protocol describes a general fluorescence-based assay to determine the inhibitory activity of this compound against a purified MBL enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100.

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified MBL enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of a fluorogenic MBL substrate (e.g., a cephalosporin-based substrate) in an appropriate solvent (e.g., DMSO).

    • This compound Stock Solution: Prepare a concentrated stock of this compound in 100% DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • In a 96-well or 384-well black, opaque microplate, add 1 µL of the this compound dilutions to the appropriate wells. Add 1 µL of DMSO to the no-inhibitor control wells.

    • Add 50 µL of the MBL enzyme solution (diluted to the desired concentration in assay buffer) to all wells except the no-enzyme controls. Add 50 µL of assay buffer to the no-enzyme control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution (diluted to the desired concentration in assay buffer) to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate) from the linear portion of the fluorescence versus time curve.

    • Subtract the average rate of the no-enzyme control wells from all other wells.

    • Normalize the data by setting the average rate of the no-inhibitor control wells to 100% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

MBL_Inhibition_Pathway β-Lactam Antibiotic β-Lactam Antibiotic MBL MBL β-Lactam Antibiotic->MBL Hydrolysis Inactive Antibiotic Inactive Antibiotic MBL->Inactive Antibiotic Inhibited MBL Inhibited MBL This compound This compound This compound->MBL Inhibition

Caption: Mechanism of MBL action and inhibition.

Assay_Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Check_Compound Check Compound Autofluorescence/ Autoluminescence High_Background->Check_Compound Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Enzyme_Activity Verify Enzyme Activity Low_Signal->Check_Enzyme_Activity Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes End Improved SNR High_Variability->End No Check_Reagents Check Reagent/Buffer Purity Check_Compound->Check_Reagents Optimize_Plate Optimize Microplate Type Check_Reagents->Optimize_Plate Optimize_Enzyme Optimize Enzyme Concentration Optimize_Plate->Optimize_Enzyme Optimize_Enzyme->Low_Signal Optimize_Conditions Optimize Assay Conditions (pH, Temp, Buffer) Check_Enzyme_Activity->Optimize_Conditions Optimize_Substrate Optimize Substrate Concentration Optimize_Conditions->Optimize_Substrate Optimize_Substrate->High_Variability Improve_Mixing Ensure Proper Mixing Check_Pipetting->Improve_Mixing Address_Edge_Effects Mitigate Plate Edge Effects Improve_Mixing->Address_Edge_Effects Address_Edge_Effects->End

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

References

Technical Support Center: MBLi-X Stability and Storage Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Mbl-IN-4" is not publicly available. This technical support guide provides generalized advice for a hypothetical Metallo-β-lactamase (MBL) inhibitor, herein referred to as "MBLi-X." The principles and protocols are based on best practices for handling novel small molecule inhibitors in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of MBLi-X?

A1: To begin, a high-concentration stock solution should be prepared in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[1]

Q2: What are the best solvents for preparing stock solutions of hydrophobic small molecules like MBLi-X?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific chemical properties of MBLi-X and the tolerance of your experimental setup to that solvent.[1]

Q3: My MBLi-X solution has changed color. What does this signify?

A3: A change in the color of your stock or working solution often points to chemical degradation or oxidation of the compound.[2] This can be initiated by exposure to light, air (oxygen), or impurities in the solvent. It is essential to verify the integrity of the compound before proceeding with your experiments.[2]

Q4: I'm seeing precipitation in my frozen MBLi-X stock solution after thawing. How can I avoid this?

A4: To prevent precipitation, thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is also advisable to avoid repeated freeze-thaw cycles.[2] If the issue persists, consider storing the stock solution at a slightly lower concentration.

Q5: How does the type of storage container affect the stability of MBLi-X?

A5: The material of the storage container can indeed influence the stability of your compound. Some plastics might leach contaminants, or the compound could adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is recommended.[2]

Troubleshooting Guide

Issue: Inconsistent experimental results or loss of MBLi-X activity.

This is a frequent issue that can arise from the degradation of the small molecule inhibitor in solution.[2] The following is a systematic approach to troubleshoot this problem.

Q: My experimental results with MBLi-X are not reproducible. What should I check first?

A: First, evaluate your solution preparation and storage procedures. Improper handling is a common source of compound instability. The workflow below outlines key areas to consider for maintaining the integrity of MBLi-X.

cluster_workflow Troubleshooting Workflow for MBLi-X Instability A Inconsistent Results Observed B Review Solution Preparation Protocol A->B C Check Storage Conditions B->C D Perform Stability Test C->D E Assess for Contamination D->E G Consistent Results D->G If stable F Synthesize Fresh Compound/Order New Batch E->F If issues persist

Caption: Troubleshooting workflow for addressing MBLi-X instability.

MBLi-X Stability and Storage Conditions

The stability of MBLi-X in solution is critically dependent on storage conditions. The following table summarizes common storage variables and their potential impact.

ParameterRecommendationPotential Impact of Improper Storage
Temperature Store powder at -20°C or -80°C for long-term storage. Store stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.Elevated temperatures can accelerate chemical degradation.[2]
Light Exposure Store MBLi-X powder and solutions in amber vials or wrap containers in aluminum foil. Work with solutions in a shaded environment.Exposure to light can cause photodegradation of light-sensitive compounds.[2]
Air (Oxygen) Exposure For oxygen-sensitive compounds, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.Compounds may be susceptible to oxidation.[2]
pH Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.The stability of many small molecules is pH-dependent.[2]

Experimental Protocol: Forced Degradation Study for MBLi-X

Objective: To assess the stability of MBLi-X under various stress conditions to identify potential degradation pathways and optimal storage conditions.

Methodology:

  • Preparation of MBLi-X Stock Solution: Prepare a 10 mM stock solution of MBLi-X in DMSO.

  • Stress Conditions:

    • Acidic: Dilute the stock solution to 100 µM in 0.1 N HCl.

    • Basic: Dilute the stock solution to 100 µM in 0.1 N NaOH.

    • Oxidative: Dilute the stock solution to 100 µM in 3% H₂O₂.

    • Thermal: Incubate the stock solution at 50°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and detect any degradation products.

    • Compare the peak area of MBLi-X at each time point to the time 0 sample to determine the percentage of degradation.

  • Data Interpretation: The results will indicate the conditions under which MBLi-X is unstable and will help in optimizing storage and handling procedures.

MBL Inhibition Pathway

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze β-lactam antibiotics, conferring resistance to bacteria.[3] MBLi-X is designed to inhibit this activity.

cluster_pathway Simplified MBL Inhibition Pathway A β-Lactam Antibiotic B Metallo-β-lactamase (MBL) A->B Substrate C Hydrolyzed (Inactive) Antibiotic B->C Hydrolysis E Inhibited MBL B->E D MBLi-X D->B Inhibition

References

overcoming background interference in Mbl-IN-4 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mbl-IN-4 inhibition assays. Our goal is to help you overcome common challenges, particularly those related to background interference, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Metallo-beta-lactamases (MBLs). MBLs are enzymes produced by some bacteria that confer resistance to a wide range of beta-lactam antibiotics.[1] These enzymes contain zinc ions in their active site which are crucial for their catalytic activity.[1] this compound likely functions by targeting and neutralizing these MBL enzymes, potentially by chelating the zinc ions or binding to the active site to prevent the enzyme from interacting with its substrate.[1]

Q2: What is a common type of assay used to measure this compound activity?

A common method to assess the inhibitory activity of compounds like this compound is a fluorescence-based enzymatic assay. These assays typically use a fluorogenic substrate that, when cleaved by the MBL enzyme, produces a fluorescent signal. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

Q3: What are the primary sources of background interference in this compound inhibition assays?

Background interference in fluorescence-based this compound assays can arise from several sources:

  • Autofluorescence of test compounds: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay.[2][3]

  • Quenching by test compounds: The inhibitor may absorb the excitation or emission light, leading to a decrease in the detected fluorescence signal (quenching).

  • Contaminated reagents or buffers: Reagents or buffers may contain fluorescent impurities.

  • Autofluorescence of assay plates: Some microplates exhibit inherent fluorescence.

  • Non-specific binding: The inhibitor or detection reagents may bind non-specifically to the plate or other assay components.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Negative Controls

High background in wells without the enzyme or inhibitor can mask the true signal and reduce assay sensitivity.

Potential Cause Recommended Solution
Contaminated Reagents or Buffers Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination that could cause autofluorescence.
Autofluorescent Assay Plates Use black, low-fluorescence assay plates. Test different brands of plates to find one with the lowest background for your assay's wavelength settings.
Ambient Light Interference Conduct measurements in a dark environment or use a plate reader with a light-tight chamber to prevent ambient light from interfering with the fluorescence signal.
Reader Settings Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-background ratio.
Issue 2: Test Compound (this compound) Contributes to Signal

The inhibitor itself can interfere with the fluorescence reading, leading to inaccurate results.

Potential Cause Recommended Solution
Compound Autofluorescence Run a control plate containing only the compound at various concentrations in the assay buffer to measure its intrinsic fluorescence. Subtract this background from the assay wells. If the autofluorescence is very high, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.
Compound Quenching To assess quenching, run a control where the compound is added to the fluorescent product of the enzymatic reaction. A decrease in fluorescence compared to the product alone indicates quenching. If significant quenching is observed, it may be necessary to use a different assay format, such as an absorbance-based assay.
Compound Precipitation Visually inspect the wells for any precipitate. Compound precipitation can scatter light and lead to erroneous readings. If precipitation is an issue, you may need to adjust the solvent concentration or test lower concentrations of the inhibitor.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inaccurate Pipetting Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Insufficient Mixing Gently mix the plate after adding reagents to ensure a homogenous reaction mixture.
Temperature Fluctuations Incubate the assay plate at a constant, controlled temperature. Fluorescence intensity can be temperature-dependent.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water to create a humidity barrier.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add reagents and start the reaction simultaneously across the plate.

Experimental Protocols

Key Experiment: Fluorescence-Based this compound Inhibition Assay

This protocol is a general guideline for determining the IC50 value of this compound.

Materials:

  • Recombinant MBL enzyme

  • Fluorogenic MBL substrate (e.g., a cephalosporin (B10832234) derivative)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnCl2)

  • Black, low-fluorescence 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the compound wells.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control to the appropriate wells.

    • Add the MBL enzyme solution to all wells except the "no enzyme" control wells.

    • Add assay buffer to the "no enzyme" wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period (kinetic assay) or after a fixed incubation time (end-point assay).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound against Different MBLs

MBL EnzymeThis compound IC50 (µM)
NDM-10.5 ± 0.1
VIM-21.2 ± 0.3
IMP-12.5 ± 0.6

Table 2: Troubleshooting Checklist for Background Interference

CheckpointStatus (Pass/Fail)Corrective Action
Background from Buffer Alone Prepare fresh buffer
Background from Plate Test a new lot or brand of plates
Autofluorescence of this compound Run compound-only control
Quenching by this compound Run quenching control

Visualizations

MBL_Signaling_Pathway cluster_bacterium Bacterium cluster_inhibition Inhibition Beta-Lactam_Antibiotic Beta-Lactam Antibiotic MBL Metallo-beta-lactamase (MBL) Beta-Lactam_Antibiotic->MBL Substrate Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Hydrolysis Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibition Experimental_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Add_Inhibitor Add this compound and MBL Enzyme to Plate Prepare_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic High_Background High Background Signal? Check_Controls Check Negative Controls (No Enzyme, No Inhibitor) High_Background->Check_Controls High_in_Controls High in Controls? Check_Controls->High_in_Controls Check_Reagents_Plates Check Reagents & Plates for Contamination/ Autofluorescence High_in_Controls->Check_Reagents_Plates Yes Check_Compound_Fluorescence Check for Compound Autofluorescence/ Quenching High_in_Controls->Check_Compound_Fluorescence No Optimize_Assay Optimize Assay Conditions (e.g., concentrations, incubation time) Check_Reagents_Plates->Optimize_Assay Check_Compound_Fluorescence->Optimize_Assay Problem_Solved Problem Resolved Optimize_Assay->Problem_Solved

References

Technical Support Center: Refining Mbl-IN-4 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mbl-IN-4. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you refine your experimental protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Metallo-β-lactamases (MBLs). MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing the amide bond in the β-lactam ring.[1][2] These enzymes are zinc-dependent hydrolases.[2][3] this compound likely functions by targeting the zinc ions in the active site of the MBL enzyme, thereby inactivating it and restoring the efficacy of β-lactam antibiotics against resistant bacteria.[3][4]

Q2: What is the primary application of this compound in cell culture experiments?

The primary application of this compound in a research setting is to study its potential to reverse antibiotic resistance in bacteria. This often involves co-culture experiments with both bacterial and mammalian cells to assess the efficacy of the inhibitor in the presence of host cells and to evaluate its potential cytotoxicity.

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in cell culture media at 37°C should be determined empirically, as components in the media can affect compound stability over time.[5][6][7]

Q4: What are the key considerations before starting an experiment with this compound?

Before initiating your experiments, it is crucial to:

  • Authenticate your cell lines: Ensure your mammalian cell lines are not misidentified or cross-contaminated.[8][9]

  • Test for mycoplasma contamination: Regularly screen your cell cultures for mycoplasma, as it can significantly alter cellular responses.[8][9][10]

  • Optimize cell seeding density: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[11]

Troubleshooting Guide

Issue 1: Low Efficacy of this compound in Reversing Antibiotic Resistance

Possible Cause Suggested Solution
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound. This can be done in combination with a fixed concentration of a β-lactam antibiotic against a resistant bacterial strain.
Compound Instability Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider preparing fresh solutions for each experiment.[5][6]
Incorrect Bacterial Strain Confirm that the bacterial strain you are using expresses a Metallo-β-lactamase that is a target of this compound.
High Cell Density High densities of mammalian or bacterial cells can affect the apparent potency of the inhibitor. Optimize the cell density for your assay.

Issue 2: High Cytotoxicity in Mammalian Cells

Possible Cause Suggested Solution
Concentration Too High Determine the half-maximal inhibitory concentration (IC50) of this compound on your mammalian cell line using a cytotoxicity assay like the MTT assay.[12][13][14] Use concentrations well below the IC50 for your efficacy studies.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically <0.5%).
Contamination Rule out contamination of your cell cultures with bacteria, fungi, or mycoplasma, which can cause cell death.[8][10]
Extended Incubation Time Reduce the duration of exposure of the cells to this compound.

Issue 3: Inconsistent and Irreproducible Results

Possible Cause Suggested Solution
Variability in Cell Health Ensure your cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times.[15]
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and antibiotics from a validated stock solution for each experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Incubator Conditions Maintain consistent temperature, humidity, and CO2 levels in your incubator, as fluctuations can impact cell growth and behavior.[9]

Experimental Protocols

1. Determining the IC50 of this compound on Mammalian Cells (MTT Assay)

This protocol is adapted from standard cytotoxicity assay procedures.[13]

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cell death.

  • Incubation: Incubate the plate for a duration relevant to your planned efficacy experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Living cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration that inhibits 50% of cell viability.[16]

2. Assessing the Efficacy of this compound in a Bacterial Co-culture Model

  • Cell Seeding: Seed mammalian cells in a multi-well plate and allow them to form a confluent monolayer.

  • Bacterial Infection: Prepare an inoculum of a Metallo-β-lactamase-producing bacterial strain. Infect the mammalian cell monolayer at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add fresh medium containing a β-lactam antibiotic with or without varying concentrations of this compound.

  • Incubation: Co-incubate the cells, bacteria, and compounds for a defined period.

  • Outcome Measurement: Assess the efficacy of the treatment by:

    • Bacterial Viability: Quantifying the number of viable bacteria in the supernatant or cell lysate.

    • Mammalian Cell Viability: Measuring the viability of the mammalian cells using an appropriate assay (e.g., MTT or LDH release).

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HEK29348> 100
HepG24875.2
A5494889.5
Note: These are example values. Researchers should determine the IC50 for their specific cell lines.

Table 2: Example of this compound and Antibiotic Combination Efficacy

This compound (µM)Antibiotic (µg/mL)Bacterial Viability (%)Mammalian Cell Viability (%)
00100100
0109598
5101592
1010585
Note: These are example data to illustrate a potential experimental outcome.

Visualizations

MBL_Mechanism cluster_0 Bacterial Cell Antibiotic Antibiotic MBL Metallo-β- lactamase (MBL) Antibiotic->MBL Hydrolysis Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Inhibited_MBL Inhibited MBL MBL->Inhibited_MBL Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Maintain Mammalian Cell Culture Seeding Seed Cells in Multi-well Plate Cell_Culture->Seeding Compound_Prep Prepare this compound Stock Solution Treatment Add this compound and/or Antibiotic Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Efficacy_Assay Assess Antibacterial Efficacy Incubation->Efficacy_Assay Data_Analysis Analyze Data and Determine IC50/Efficacy Cytotoxicity_Assay->Data_Analysis Efficacy_Assay->Data_Analysis Troubleshooting_Tree Start Problem Encountered Issue_Type Issue Type? Start->Issue_Type Low_Efficacy Low Efficacy Issue_Type->Low_Efficacy Efficacy High_Toxicity High Toxicity Issue_Type->High_Toxicity Toxicity Inconsistent_Results Inconsistent Results Issue_Type->Inconsistent_Results Consistency Check_Concentration Dose Response Performed? Low_Efficacy->Check_Concentration Check_IC50 IC50 Determined? High_Toxicity->Check_IC50 Check_Cell_Health Review Cell Culture Practices Inconsistent_Results->Check_Cell_Health Optimize_Conc Optimize Concentration Check_Concentration->Optimize_Conc No Check_Stability Check Compound Stability Check_Concentration->Check_Stability Yes Determine_IC50 Determine IC50 Check_IC50->Determine_IC50 No Lower_Concentration Lower this compound Concentration Check_IC50->Lower_Concentration Yes Standardize_Protocols Standardize Protocols and Reagents Check_Cell_Health->Standardize_Protocols

References

troubleshooting inconsistent results with Mbl-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Mbl-IN-4, a potent Metallo-β-lactamase (MBL) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also referred to as Metallo-β-lactamase-IN-4 or compound 4b, is a member of the N-Aryl Mercaptopropionamides class of compounds. It is a potent inhibitor of several clinically relevant subclass B1 Metallo-β-lactamases (MBLs), which are zinc-dependent enzymes responsible for bacterial resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2]

Summary of this compound Target Profile

Target MBLReported IC₅₀ (µM)
VIM-10.5
NDM-12.1, 33
IMP-73.3
IMP-14.81

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Q2: What is the general mechanism of action for this compound?

This compound functions by inhibiting the activity of Metallo-β-lactamases.[1] These enzymes require one or two zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.[2] this compound and similar inhibitors are thought to interact with these essential zinc ions, disrupting the enzyme's catalytic activity and restoring the efficacy of β-lactam antibiotics.[2]

Q3: In what types of experiments is this compound typically used?

This compound is primarily used in antimicrobial resistance research. Common applications include:

  • Enzyme Inhibition Assays: To determine the potency and mechanism of inhibition against purified MBL enzymes.

  • Antimicrobial Susceptibility Testing: To assess the ability of this compound to restore the activity of β-lactam antibiotics against MBL-producing bacterial strains.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in combination with β-lactam antibiotics in animal models of infection.

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors related to the inhibitor itself, the enzyme, the assay conditions, or the bacterial strains being used. This section provides a structured approach to troubleshooting common problems.

Problem 1: High Variability in IC₅₀ Values

Possible Causes & Solutions

Possible CauseRecommended Action
Inhibitor Instability: this compound, like many small molecules, may be sensitive to temperature, light, or repeated freeze-thaw cycles.Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light.
Inaccurate Pipetting: Small volumes of concentrated inhibitor are often used, making minor pipetting errors significant.Use calibrated pipettes and appropriate tip sizes. Prepare a dilution series of the inhibitor to ensure accurate final concentrations.
Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor can affect the measured IC₅₀, especially for slow-binding inhibitors.Standardize the pre-incubation time across all experiments. Ensure all wells of a microplate are treated consistently.
Variable Enzyme Activity: The activity of the purified MBL enzyme can degrade over time, affecting the inhibitor's apparent potency.Use freshly purified or properly stored enzyme for each experiment. Perform a control experiment to measure the enzyme's specific activity before each assay.
Assay Conditions: pH, temperature, and buffer composition can all influence enzyme activity and inhibitor binding.Strictly control all assay parameters. Ensure the pH of the buffer is stable throughout the experiment. Maintain a constant temperature during the assay.
Problem 2: No or Low Inhibition Observed

Possible Causes & Solutions

Possible CauseRecommended Action
Incorrect Inhibitor Concentration Range: The concentrations of this compound being tested may be too low to observe inhibition.Test a wider range of inhibitor concentrations, typically spanning several orders of magnitude around the expected IC₅₀.
Inhibitor Solubility Issues: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Check for any precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls.
Inactive Enzyme: The MBL enzyme may have lost its activity due to improper storage or handling.Test the activity of the enzyme with a known substrate (e.g., nitrocefin (B1678963) or imipenem) in the absence of the inhibitor.
Presence of Chelating Agents: If the assay buffer contains chelating agents like EDTA, it can strip the zinc ions from the MBL active site, inactivating the enzyme and masking the effect of the inhibitor.Use a buffer free of chelating agents.
Problem 3: Inconsistent Results in Cell-Based Assays

Possible Causes & Solutions

Possible CauseRecommended Action
Low Cell Permeability: this compound may not efficiently cross the bacterial cell wall to reach the periplasmic space where MBLs are located.Consider using bacterial strains with outer membrane defects or using a sub-lethal concentration of a membrane-permeabilizing agent.
Efflux Pump Activity: The inhibitor may be actively transported out of the bacterial cell by efflux pumps.Use bacterial strains deficient in known efflux pumps or co-administer a known efflux pump inhibitor.
Inhibitor Instability in Culture Media: this compound may degrade or bind to components in the bacterial culture medium.Test the stability of this compound in the culture medium over the time course of the experiment.
Off-Target Effects: At higher concentrations, this compound may have off-target effects that confound the results.Perform control experiments with bacterial strains that do not express MBLs to assess for non-specific toxicity.

Experimental Protocols

Key Experiment: MBL Inhibition Assay using a Chromogenic Substrate

This protocol describes a general method for determining the IC₅₀ of this compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, or IMP-1)

  • This compound

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.0, containing 50 µM ZnCl₂ and 0.1 mg/mL BSA

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of nitrocefin in DMSO.

    • Dilute the purified MBL enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

  • Set up the Assay Plate:

    • Prepare a serial dilution of the this compound stock solution in assay buffer.

    • In a 96-well plate, add 5 µL of each this compound dilution to triplicate wells. Include wells with 5 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells for the "no inhibitor" control.

    • Add 40 µL of the diluted MBL enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to a final concentration of 100 µM.

    • Add 5 µL of the nitrocefin working solution to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each well.

    • Plot the initial velocity as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Metallo-β-Lactamase (MBL) Mechanism of Action and Inhibition

MBL_Mechanism cluster_0 Bacterial Periplasm cluster_1 Inhibition by this compound Beta-Lactam_Antibiotic β-Lactam Antibiotic MBL_Enzyme Metallo-β-lactamase (MBL) (with Zn²⁺) Beta-Lactam_Antibiotic->MBL_Enzyme Binding Inactive_Antibiotic Inactive Antibiotic MBL_Enzyme->Inactive_Antibiotic Hydrolysis of β-lactam ring Inhibited_MBL Inhibited MBL (this compound bound) Mbl_IN_4 This compound Mbl_IN_4->MBL_Enzyme Binding to active site (Zn²⁺)

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by this compound.

Troubleshooting Workflow for Inconsistent MBL Inhibition Assay Results

Troubleshooting_Workflow Start Inconsistent Results (High Variability / No Inhibition) Check_Inhibitor Verify this compound - Fresh Stock? - Correct Concentration? - Soluble? Start->Check_Inhibitor Check_Enzyme Verify MBL Enzyme - Active? - Correct Concentration? Start->Check_Enzyme Check_Assay Verify Assay Conditions - Correct Buffer (no EDTA)? - Stable pH & Temp? - Consistent Incubation? Start->Check_Assay Analyze_Data Re-analyze Data - Correct Controls? - Appropriate Curve Fit? Check_Inhibitor->Analyze_Data Check_Enzyme->Analyze_Data Check_Assay->Analyze_Data Resolved Problem Resolved Analyze_Data->Resolved If successful Consult Consult Literature / Technical Support Analyze_Data->Consult If unresolved

Caption: A logical workflow for troubleshooting inconsistent results in MBL inhibition assays.

References

how to address Mbl-IN-4 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBL-IN-4, a novel Metallo-β-lactamase inhibitor. The following resources will help address potential off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (Metallo-β-lactamases).[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for accurately interpreting experimental results and for the development of safe and effective therapeutics.[1]

Q2: I'm observing a phenotype in my cell-based assay after this compound treatment that doesn't align with the known function of MBLs. How can I determine if this is an off-target effect?

A2: It is essential to systematically investigate whether the observed phenotype is a direct result of on-target MBL inhibition or an off-target effect. A multi-step approach is recommended:

  • Confirm Target Engagement: First, verify that this compound is engaging with its intended MBL target in your experimental system.

  • Secondary Pharmacology/Off-Target Profiling: Screen this compound against a panel of other proteins, such as kinases or other metalloenzymes, to identify potential off-target interactions.

  • Use Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it is likely due to the chemical scaffold itself and not target-specific inhibition.[1]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended MBL target.[1][2] If the phenotype is still observed after this compound treatment in the absence of the target protein, it is highly indicative of an off-target effect.[1]

Q3: What are some proactive strategies to minimize potential off-target effects of this compound in my experiments?

A3: To minimize the risk of off-target effects, consider the following strategies during your experimental design:

  • Dose-Response Analysis: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.[1]

  • Use Selective Inhibitors: When available, use MBL inhibitors with well-characterized selectivity profiles.

  • Orthogonal Approaches: Confirm your findings using alternative methods to inhibit the target, such as genetic approaches or different classes of MBL inhibitors.

  • Cell Line Characterization: Ensure the cell lines used in your experiments express the intended MBL target at relevant levels. Inconsistent results between different cell lines may be due to varying expression levels of on-target or off-target proteins.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cellular Toxicity at Low this compound Concentrations Off-target toxicity.[1]1. Perform a broad off-target screening panel (e.g., kinase panel, safety panel) to identify potential off-target interactions. 2. Compare the toxicity profile with a structurally related inactive compound. 3. Use CRISPR/Cas9 to knock out the intended MBL target and reassess toxicity.
Inconsistent Results Across Different Cell Lines Variation in on-target or off-target protein expression.[1]1. Confirm MBL target expression levels in all cell lines via Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level in the different cell lines.
Phenotype Does Not Correlate with MBL Inhibition The observed effect is likely due to an off-target interaction.[3]1. Implement genetic knockdown or knockout of the intended MBL target to see if the phenotype is rescued. 2. Use a different, structurally distinct MBL inhibitor to see if the same phenotype is observed.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended MBL target within intact cells.[1]

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.[1]

  • Pelleting: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Analysis: Analyze the amount of soluble MBL protein in the supernatant at each temperature using Western Blotting. A shift in the thermal stability of the MBL protein in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Plate Preparation: In a multi-well plate, add a panel of recombinant kinases, their specific substrates, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.[1]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent and read the signal using a plate reader to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any kinases that show significant inhibition.[1]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting_Workflow Troubleshooting this compound Off-Target Effects cluster_off_target Off-Target Investigation phenotype Phenotype observed with this compound is_on_target Is the phenotype consistent with MBL inhibition? phenotype->is_on_target on_target Likely On-Target Effect is_on_target->on_target Yes off_target_investigation Investigate Off-Target Effects is_on_target->off_target_investigation No control_exp Use inactive control compound off_target_investigation->control_exp genetic_ko CRISPR/siRNA of MBL target off_target_investigation->genetic_ko profiling Kinase/Safety Panel Profiling off_target_investigation->profiling phenotype_persists_control Phenotype persists? control_exp->phenotype_persists_control phenotype_persists_ko Phenotype persists? genetic_ko->phenotype_persists_ko hits_found Off-target hits identified? profiling->hits_found phenotype_persists_control->on_target No off_target_confirmed Off-Target Effect Confirmed phenotype_persists_control->off_target_confirmed Yes phenotype_persists_ko->on_target No phenotype_persists_ko->off_target_confirmed Yes hits_found->on_target No hits_found->off_target_confirmed Yes

Caption: A logical workflow for investigating potential off-target effects of this compound.

CETSA_Workflow CETSA Experimental Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates to a Range of Temperatures lysis->heating centrifugation Centrifuge to Pellet Aggregates heating->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Western Blot for MBL Target supernatant->analysis result Assess Thermal Stability Shift analysis->result

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing Buffer Conditions for Mbl-IN-4 Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your kinetic studies of Mbl-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and refine your experimental setup for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it target?

This compound is an inhibitor of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, which are often last-resort treatments. This compound is designed to be studied with clinically relevant MBLs such as New Delhi MBL (NDM-1), Verona integron-encoded MBL (VIM-1), and imipenemase (IMP-1). These enzymes are a significant concern in clinical settings due to their role in antibiotic resistance.

Q2: What is the general mechanism of action for MBLs?

Metallo-β-lactamases are zinc-dependent enzymes. Their catalytic activity relies on one or two zinc ions in the active site, which are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics. This hydrolysis renders the antibiotic ineffective. MBL inhibitors, like this compound, often work by targeting these crucial zinc ions, either by chelating (binding and removing) them or by forming a complex with the enzyme and the zinc ions to block the active site.

cluster_0 MBL Catalytic Cycle cluster_1 Inhibition by this compound B_Lactam β-Lactam Antibiotic MBL_Zn MBL Active Site (with Zn²⁺) B_Lactam->MBL_Zn Binding Hydrolysis Hydrolysis of Amide Bond MBL_Zn->Hydrolysis Catalysis Inhibited_Complex Inhibited MBL Complex MBL_Zn->Inhibited_Complex Forms Inactive_Product Inactive Antibiotic Hydrolysis->Inactive_Product Release Mbl_IN_4 This compound Mbl_IN_4->MBL_Zn Inhibition Start Start Kinetic Experiment Check_Activity Is Enzyme Activity Optimal? Start->Check_Activity Check_Signal Is Background Signal Acceptable? Check_Activity->Check_Signal Yes Optimize_Zn Adjust ZnCl₂ Concentration Check_Activity->Optimize_Zn No Check_Reproducibility Are Results Reproducible? Check_Signal->Check_Reproducibility Yes Optimize_Detergent Adjust Detergent Concentration Check_Signal->Optimize_Detergent No Standardize_Protocol Standardize Reagent Prep & Pipetting Check_Reproducibility->Standardize_Protocol No End Proceed with Data Collection Check_Reproducibility->End Yes Optimize_pH Verify/Adjust Buffer pH Optimize_Zn->Optimize_pH Optimize_pH->Check_Activity Optimize_Detergent->Check_Signal Standardize_Protocol->Check_Reproducibility

Validation & Comparative

Navigating the Landscape of Metallo-β-Lactamase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of emerging Metallo-β-Lactamase (MBL) inhibitors reveals a multi-pronged approach to combatting carbapenem-resistant Gram-negative bacteria. While direct efficacy data for a specific compound designated "Mbl-IN-4" is not publicly available, this guide provides a comprehensive overview of the leading MBL inhibitor classes and their representatives currently under investigation, supported by available preclinical and clinical data.

The rising prevalence of carbapenem (B1253116) resistance, largely driven by the dissemination of metallo-β-lactamases (MBLs), presents a significant global health threat.[1][2][3] These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[2][4][5] The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance mechanism.[4][6]

This guide compares the efficacy and mechanisms of different MBL inhibitor classes, providing researchers, scientists, and drug development professionals with a detailed overview of the current landscape.

Mechanism of MBLs and Inhibition Strategies

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[4][5][7] This fundamental difference from serine-β-lactamases, which use a serine residue for catalysis, is why traditional β-lactamase inhibitors like clavulanic acid and tazobactam (B1681243) are ineffective against MBLs.[4][6]

Current MBL inhibitor development focuses on several key strategies:

  • Metal Ion Chelators: These compounds inhibit the enzyme by binding to the essential zinc ions in the active site.[8]

  • Covalent Inhibitors: These molecules form a covalent bond with active site residues, leading to irreversible inhibition.[8]

  • Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[8]

  • β-Lactamase Inhibitor Combinations: Some strategies involve combining a β-lactam that is stable to MBL hydrolysis (like aztreonam) with an inhibitor of other co-produced β-lactamases.[1][3]

Below is a diagram illustrating the general mechanism of MBLs and the points of intervention for different inhibitor classes.

MBL_Inhibition_Mechanisms cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_inhibition Inhibition Strategies MBL_Enzyme MBL Enzyme (with Zn²⁺ ions) Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic MBL_Enzyme->Hydrolyzed_Antibiotic Metal_Chelators Metal Ion Chelators Metal_Chelators->MBL_Enzyme Inhibit by removing/binding Zn²⁺ Covalent_Inhibitors Covalent Inhibitors Covalent_Inhibitors->MBL_Enzyme Inhibit by covalent binding Allosteric_Inhibitors Allosteric Inhibitors (bind to a different site) Allosteric_Inhibitors->MBL_Enzyme Inhibit by allosteric modulation Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->MBL_Enzyme Hydrolysis

Mechanism of MBL action and points of inhibition.

Comparative Efficacy of MBL Inhibitors in Development

The following table summarizes the key characteristics and available efficacy data for prominent MBL inhibitors and combinations currently in various stages of development. It is important to note that direct head-to-head comparative studies are often lacking, and in vitro data may not always translate to clinical efficacy.

Inhibitor/CombinationClassMechanism of ActionTarget PathogensKey Efficacy DataDevelopment Stage
Aztreonam/Avibactam (B1665839) β-lactam/β-lactamase Inhibitor CombinationAztreonam is stable to MBLs; avibactam inhibits co-produced serine-β-lactamases (Class A, C, and some D).[1]MBL-producing EnterobacteralesIn a study, 41.7% of patients with infections from MBL-producing Gram-negative bacteria were cured with aztreonam/avibactam, compared to 0% with the best available treatment.[1]Approved
Cefepime/Taniborbactam Cephalosporin (B10832234)/Boronate Inhibitor CombinationTaniborbactam is a boronate-based inhibitor with activity against both serine- and metallo-β-lactamases.MBL-producing Enterobacterales and Pseudomonas aeruginosaAchieved a composite microbiological and clinical response rate of 70.6% versus 58.0% with meropenem (B701) in patients with complicated urinary tract infections (cUTIs) in the CERTAIN-1 trial.[9]Submitted for FDA review[9]
Meropenem/Xeruborbactam Carbapenem/Boronate Inhibitor CombinationXeruborbactam is a boronate inhibitor effective against MBLs.MBL-producing EnterobacteralesIn vitro, more potent than cefepime/taniborbactam against MBL-negative CRE (MIC90 = 1 µg/mL vs. MIC90 = 16 µg/mL).[10]Phase 1[10]
Cefepime/Zidebactam Cephalosporin/DBO Inhibitor CombinationZidebactam is a diazabicyclooctanone (DBO) with a dual mechanism: β-lactamase inhibition and PBP2 binding.MBL-positive Enterobacterales and P. aeruginosaInhibited 94.9% of MBL-positive Enterobacterales isolates and 99.6% of MDR P. aeruginosa isolates (including MBL-positive) at ≤8 µg/mL and ≤32 µg/mL, respectively.[4]Not yet submitted for FDA review[9]
Meropenem/Nacubactam Carbapenem/DBO Inhibitor CombinationNacubactam is a bridged DBO β-lactamase inhibitor.Enterobacteriaceae producing ESBL, KPC, MBL, AmpC, and OXA-48.Broad in vitro activity when combined with β-lactams.[10]Phase 1[10]

Experimental Protocols for Efficacy Assessment

The evaluation of MBL inhibitor efficacy typically involves a series of in vitro and in vivo experiments.

In Vitro Susceptibility Testing

Objective: To determine the concentration of the inhibitor required to restore the activity of a β-lactam antibiotic against MBL-producing bacteria.

Methodology: Broth Microdilution

  • Bacterial Strains: A panel of well-characterized clinical isolates expressing different MBLs (e.g., NDM, VIM, IMP types) is used.

  • Antibiotic and Inhibitor Preparation: Serial twofold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth. This is done in parallel with a fixed concentration of the MBL inhibitor (e.g., 4 mg/L).

  • Inoculation: Each well of a microtiter plate is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold-reduction in MIC in the presence of the inhibitor is a key measure of efficacy.

Enzyme Inhibition Assays

Objective: To quantify the direct inhibitory activity of a compound against an isolated MBL enzyme.

Methodology: Spectrophotometric Assay

  • Enzyme Purification: The target MBL enzyme is expressed and purified.

  • Assay Buffer: A suitable buffer containing a zinc salt is prepared.

  • Substrate: A chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.

  • Inhibitor Preparation: Serial dilutions of the inhibitor are prepared.

  • Reaction: The purified enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of the substrate.

  • Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

The following diagram outlines a general workflow for evaluating the efficacy of MBL inhibitors.

MBL_Inhibitor_Evaluation_Workflow Start Start: New MBL Inhibitor Candidate In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., Spectrophotometry) Determine IC₅₀ In_Vitro_Screening->Enzyme_Assay Susceptibility_Testing Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Determine MIC reduction In_Vitro_Screening->Susceptibility_Testing In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Infection Models) Enzyme_Assay->In_Vivo_Models Susceptibility_Testing->In_Vivo_Models PK_PD_Studies Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies In_Vivo_Models->PK_PD_Studies Clinical_Trials Clinical Trials (Phase 1, 2, 3) PK_PD_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

General workflow for MBL inhibitor efficacy evaluation.

Conclusion

The development of MBL inhibitors is a dynamic and challenging field. While no single inhibitor has emerged as a pan-MBL solution, the diverse range of chemical scaffolds and mechanistic approaches in the pipeline is promising. The boronate-based inhibitors and novel β-lactam/β-lactamase inhibitor combinations are showing significant progress in clinical development. For researchers and drug developers, a thorough understanding of the comparative efficacy and the nuanced experimental protocols for evaluation is paramount to advancing the next generation of drugs to combat multidrug-resistant Gram-negative infections.

References

A Comparative Analysis of Metallo-β-Lactamase Inhibitors Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant threat to public health, rendering many β-lactam antibiotics ineffective.[1][2][3] This guide provides a comparative overview of the in vitro activity of two representative MBL inhibitors, Cefepime-Taniborbactam and Aspergillomarasmine A (in combination with meropenem), against a panel of challenging clinical isolates. While specific data for "Mbl-IN-4" is not publicly available, this analysis of prominent MBL inhibitors offers valuable insights into the evaluation of novel therapeutic agents.

Executive Summary

Metallo-β-lactamases (MBLs) are a diverse group of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][2] The development of effective MBL inhibitors is a critical area of research to combat antimicrobial resistance. This guide focuses on:

  • Cefepime-Taniborbactam (FTB): A combination of the fourth-generation cephalosporin (B10832234) cefepime (B1668827) and taniborbactam (B611149), a novel bicyclic boronate β-lactamase inhibitor with direct activity against MBLs.

  • Aspergillomarasmine A (AMA): A fungal natural product that acts as an MBL inhibitor by chelating the zinc ions essential for enzyme activity, typically used in combination with a carbapenem (B1253116) like meropenem.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of Cefepime-Taniborbactam and Meropenem-Aspergillomarasmine A against various MBL-producing clinical isolates. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Activity of Cefepime-Taniborbactam against MBL-Producing Enterobacterales

Organism/EnzymeCefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
E. coli expressing NDM-1>10241>1024
K. pneumoniae expressing NDM-15120.51024
K. pneumoniae expressing VIM-12561256
Enterobacterales (NDM-positive)>16 (MIC90)0.25 (MIC90)>64

Data compiled from multiple in vitro studies.

Table 2: Activity of Cefepime-Taniborbactam against MBL-Producing Pseudomonas aeruginosa

EnzymeCefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
VIM-positive32 (MIC90)8 (MIC90)4
MBL-producers (non-IMP)-8 (MIC90)-

Data compiled from multiple in vitro studies. It is important to note that taniborbactam shows limited activity against IMP-type MBLs.

Table 3: Activity of Meropenem in Combination with Aspergillomarasmine A against MBL-Producing Isolates

Organism/EnzymeMeropenem MIC (µg/mL)Meropenem + AMA (4-32 µg/mL) MIC (µg/mL)
E. coli expressing NDM-164≤2
E. coli expressing VIM-1128≤2
K. pneumoniae expressing NDM-1256≤2
Acinetobacter baumannii expressing NDM-1128≤2

Data compiled from a study evaluating AMA's ability to resensitize MBL-producing strains to meropenem.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: Clinical isolates of MBL-producing bacteria are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antimicrobial Agents: The antimicrobial agents (Cefepime-Taniborbactam or Meropenem with and without Aspergillomarasmine A) are serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

This method is a standard procedure outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualizing Mechanisms and Workflows

Mechanism of MBL Inhibition

The following diagram illustrates the general mechanism of action of the two compared MBL inhibitors.

MBL_Inhibition cluster_0 Bacterial Cell cluster_1 Taniborbactam Action cluster_2 AMA Action MBL Metallo-β-Lactamase (with Zn2+) Hydrolyzed_BL Inactive Antibiotic MBL->Hydrolyzed_BL MBL_Tani_Complex MBL-Taniborbactam Complex (Inactive) MBL->MBL_Tani_Complex Zinc Zn2+ MBL->Zinc MBL_no_Zinc Apo-MBL (Inactive) MBL->MBL_no_Zinc Loses Zn2+ BetaLactam β-Lactam Antibiotic BetaLactam->MBL Hydrolysis Inhibitor MBL Inhibitor Inhibitor->MBL Inhibition Taniborbactam Taniborbactam Taniborbactam->MBL_Tani_Complex Direct Binding AMA Aspergillomarasmine A AMA->Zinc Chelates

Caption: Mechanisms of MBL inhibition by Taniborbactam and Aspergillomarasmine A.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an MBL inhibitor.

MIC_Workflow start Start isolate Select MBL-producing clinical isolate start->isolate culture Culture isolate on appropriate agar isolate->culture prepare_inoculum Prepare standardized bacterial inoculum culture->prepare_inoculum inoculate Inoculate microtiter plate prepare_inoculum->inoculate serial_dilution Perform serial dilution of test compounds serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth inhibition incubate->read_results determine_mic Determine MIC value read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Both Cefepime-Taniborbactam and the combination of Meropenem and Aspergillomarasmine A demonstrate significant potential in overcoming MBL-mediated resistance in a variety of clinically important Gram-negative pathogens. Cefepime-Taniborbactam shows broad activity against many MBL producers, with the notable exception of those producing IMP enzymes. Aspergillomarasmine A, in combination with meropenem, effectively resensitizes a range of MBL-producing isolates to this carbapenem.

The data presented herein underscore the importance of continued research and development of novel MBL inhibitors. For professionals in drug development, these findings highlight the diverse strategies for MBL inhibition and provide a framework for the preclinical evaluation of new chemical entities. Researchers and scientists can utilize this comparative data to inform further investigations into the mechanisms of MBL-mediated resistance and the development of next-generation therapeutics.

References

A Comparative Analysis of Beta-Lactamase Inhibitors: Avibactam vs. Taniborbactam

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of the serine- and metallo-beta-lactamase inhibitors, avibactam (B1665839) and taniborbactam (B611149).

In the ongoing battle against antimicrobial resistance, beta-lactamase inhibitors play a pivotal role in preserving the efficacy of beta-lactam antibiotics. This guide provides a detailed comparative analysis of two key inhibitors: avibactam, a well-established diazabicyclooctane that primarily targets serine beta-lactamases, and taniborbactam, a novel boronic acid-containing inhibitor with a broader spectrum that includes metallo-beta-lactamases (MBLs).

Executive Summary

Avibactam has been a clinical success in combination with ceftazidime, effectively combating infections caused by bacteria producing Ambler Class A, C, and some D serine beta-lactamases. Taniborbactam, currently in clinical development in combination with cefepime (B1668827), represents a significant advancement with its ability to inhibit not only serine beta-lactamases but also the notoriously difficult-to-inhibit Class B metallo-beta-lactamases. This guide delves into their distinct mechanisms of action, chemical structures, spectra of activity, and presents supporting experimental data to offer a clear comparison for research and development professionals.

Chemical Structures

The chemical structures of avibactam and taniborbactam underpin their different inhibitory mechanisms and spectra of activity.

InhibitorChemical Structure
Avibactam
alt text
Taniborbactam
alt text

Mechanism of Action

The fundamental difference between avibactam and taniborbactam lies in their interaction with the active sites of beta-lactamase enzymes.

Avibactam is a non-β-lactam, covalent, and reversible inhibitor. It acylates the active site serine of Class A, C, and some D beta-lactamases, forming a stable carbamoyl-enzyme intermediate. This covalent bond is, however, reversible, allowing the inhibitor to eventually be released, though the off-rate is slow, effectively sequestering the enzyme.[1] Avibactam does not inhibit Class B metallo-beta-lactamases, which utilize zinc ions for catalysis.[2]

Taniborbactam is a boronic acid-containing inhibitor that acts as a reversible, covalent inhibitor of serine-beta-lactamases (SBLs) and a competitive inhibitor of metallo-beta-lactamases (MBLs).[2] For SBLs, the boron atom forms a covalent bond with the active site serine. For MBLs, it is hypothesized that the cyclic boronate and hydroxyl groups interact with the zinc ions in the active site, preventing the binding of beta-lactam antibiotics.[3] This dual mechanism gives taniborbactam its broad-spectrum activity against all four Ambler classes of beta-lactamases.[2]

Mechanism_of_Action cluster_avibactam Avibactam cluster_taniborbactam Taniborbactam Avibactam Avibactam SBL Serine Beta-Lactamase (Classes A, C, some D) Avibactam->SBL Binds to active site Covalent_Complex_A Reversible Covalent Acyl-Enzyme Complex SBL->Covalent_Complex_A Forms stable intermediate Covalent_Complex_A->SBL Slow hydrolysis releases inhibitor Taniborbactam Taniborbactam SBL_T Serine Beta-Lactamase (Classes A, C, D) Taniborbactam->SBL_T Covalently binds to active site serine MBL_T Metallo-Beta-Lactamase (Class B) Taniborbactam->MBL_T Competitively binds to zinc-containing active site Covalent_Complex_T Reversible Covalent Adduct SBL_T->Covalent_Complex_T Competitive_Inhibition Competitive Inhibition MBL_T->Competitive_Inhibition

Figure 1. Comparative Mechanism of Action of Avibactam and Taniborbactam.

Spectrum of Activity

The inhibitory spectrum is a critical determinant of the clinical utility of a beta-lactamase inhibitor.

Avibactam is effective against:

  • Class A: Extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).

  • Class C: AmpC beta-lactamases.

  • Some Class D: OXA-48-like carbapenemases.

Taniborbactam demonstrates a broader spectrum of activity, inhibiting:

  • Class A: ESBLs and KPCs.

  • Class B: Metallo-beta-lactamases such as New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), and imipenemase (IMP) types.

  • Class C: AmpC beta-lactamases.

  • Class D: OXA-type carbapenemases.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity (IC50) and the in vitro efficacy in combination with a partner beta-lactam (MIC).

Table 1: Half-Maximal Inhibitory Concentration (IC50) Data

The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific beta-lactamase by 50%. Lower values indicate greater potency.

Beta-LactamaseAvibactam IC50 (nM)Taniborbactam IC50 (nM)
Class A
KPC-2-30
Class B
VIM-2Not Active20
Class C
AmpC-32
Class D
OXA-48-42
Table 2: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data is presented for the inhibitor in combination with its respective beta-lactam partner (Ceftazidime for Avibactam, Cefepime for Taniborbactam).

Organism/EnzymeCeftazidime-Avibactam MIC90 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)
Enterobacterales
All Isolates≤80.25
KPC-producing≤82
OXA-48-like-producing≤84
NDM-producing>8 (Resistant)- (84.6% inhibited at ≤16 µg/mL)
Pseudomonas aeruginosa
All Isolates88
VIM-producing>8 (Resistant)- (87.4% inhibited at ≤16 µg/mL)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Determination of Half-Maximal Inhibitory Concentration (IC50)

IC50_Determination_Workflow start Start enzyme_prep Prepare purified beta-lactamase enzyme solution start->enzyme_prep inhibitor_prep Prepare serial dilutions of the inhibitor (Avibactam or Taniborbactam) start->inhibitor_prep substrate_prep Prepare a chromogenic or fluorogenic substrate solution (e.g., nitrocefin, CENTA) start->substrate_prep incubation Pre-incubate enzyme with inhibitor for a defined period enzyme_prep->incubation inhibitor_prep->incubation reaction_init Initiate reaction by adding the substrate substrate_prep->reaction_init incubation->reaction_init measurement Monitor the rate of substrate hydrolysis spectrophotometrically or fluorometrically reaction_init->measurement data_analysis Plot the rate of hydrolysis against inhibitor concentration measurement->data_analysis ic50_calc Calculate the IC50 value from the dose-response curve data_analysis->ic50_calc end End ic50_calc->end

Figure 2. General workflow for IC50 determination of beta-lactamase inhibitors.

A typical protocol involves:

  • Enzyme and Reagent Preparation: Purified beta-lactamase enzymes are diluted to a working concentration in an appropriate buffer. Serial dilutions of the inhibitor are prepared. A chromogenic (e.g., nitrocefin) or fluorogenic substrate is prepared at a concentration near its Michaelis constant (Km).

  • Assay: The enzyme and inhibitor are pre-incubated together for a specific time to allow for binding. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

MIC_Determination_Workflow start Start bacterial_prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) start->bacterial_prep media_prep Prepare serial dilutions of the antibiotic-inhibitor combination in cation-adjusted Mueller-Hinton broth start->media_prep inoculation Inoculate the microtiter plate wells containing the drug dilutions with the bacterial suspension bacterial_prep->inoculation media_prep->inoculation incubation Incubate the plate at 35-37°C for 16-20 hours inoculation->incubation reading Visually or spectrophotometrically determine the lowest concentration that inhibits visible bacterial growth incubation->reading mic_determination The MIC is the lowest concentration with no visible growth reading->mic_determination end End mic_determination->end

Figure 3. General workflow for Minimum Inhibitory Concentration (MIC) determination.

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for broth microdilution:

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of the beta-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth. For inhibitor combinations, a fixed concentration of the inhibitor (e.g., 4 µg/mL for avibactam and taniborbactam) is added to each dilution of the partner antibiotic.

  • Inoculation: The wells of a microtiter plate containing the drug dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Clinical Relevance and Future Outlook

The combination of ceftazidime-avibactam has become a valuable therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing KPC and OXA-48-like carbapenemases.

The development of taniborbactam in combination with cefepime holds significant promise for addressing the critical unmet medical need for treatments against infections caused by MBL-producing organisms. Recent Phase 3 clinical trial results for cefepime-taniborbactam in complicated urinary tract infections have shown superiority over meropenem, a standard-of-care carbapenem. This suggests that cefepime-taniborbactam could become a crucial agent in the fight against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. The broader spectrum of taniborbactam represents a significant step forward in combating the most challenging resistance mechanisms.

Conclusion

Avibactam and taniborbactam are both critical tools in the armamentarium against antimicrobial resistance. Avibactam has proven its value in the clinic against a range of serine beta-lactamase-producing pathogens. Taniborbactam, with its expanded spectrum that includes metallo-beta-lactamases, represents the next generation of beta-lactamase inhibitors with the potential to treat some of the most difficult-to-treat bacterial infections. The continued development and strategic deployment of such innovative agents are essential for preserving the utility of our existing antibiotic classes.

References

Mbl-IN-4: A Novel Metallo-β-Lactamase Inhibitor Demonstrates Broad-Spectrum Activity

Author: BenchChem Technical Support Team. Date: December 2025

A recently identified metallo-β-lactamase (MBL) inhibitor, Mbl-IN-4, has shown promising broad-spectrum activity against key MBL enzymes, offering a potential new weapon in the fight against antibiotic-resistant bacteria. This guide provides a comparative analysis of this compound against taniborbactam (B611149), a late-stage clinical MBL inhibitor, supported by experimental data and detailed methodologies.

Executive Summary

Metallo-β-lactamases (MBLs) are a major cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. This compound, also known as compound 4b, is a novel MBL inhibitor that has demonstrated significant in vitro inhibitory activity against IMP-1 and NDM-1, two of the most clinically relevant MBLs. This guide compares the inhibitory profile of this compound with that of taniborbactam, a broad-spectrum β-lactamase inhibitor currently in clinical development, highlighting their respective potencies and spectra of activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound and taniborbactam against various MBLs is summarized below. This compound's activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Taniborbactam's potency is described by its inhibitory constant (Ki), a measure of its binding affinity to the enzyme.

Metallo-β-LactamaseThis compound (Compound 4b) IC50 (µM)[1]Taniborbactam Ki (µM)
IMP-14.81>30[2]
NDM-1330.081[2]
VIM-2Data not available0.019[2]
KPC-2 (Serine-β-lactamase)Data not available0.017[2]
CTX-M-15 (Serine-β-lactamase)Data not available0.017[2]
P99 AmpC (Serine-β-lactamase)Data not available0.017[2]

Table 1: In Vitro Inhibitory Potency of this compound and Taniborbactam against Key β-Lactamases.

In addition to direct enzyme inhibition, the clinical potential of these inhibitors is often assessed by their ability to restore the activity of existing β-lactam antibiotics. The following table presents the minimum inhibitory concentration (MIC) of cefepime, both alone and in combination with a fixed concentration of taniborbactam (4 mg/L), against various MBL-producing Enterobacterales.

Bacterial Species (MBL type)Cefepime MIC90 (mg/L)Cefepime-Taniborbactam MIC90 (mg/L)Fold Reduction in MIC90
All Enterobacterales>16[3][4]0.25[3][4]>64
NDM-producing Enterobacterales>16[4]8[4]>2
VIM-producing Enterobacterales>16[4]1[4]>16

Table 2: Cefepime-Taniborbactam Activity against MBL-Producing Enterobacterales from the GEARS Global Surveillance Program (2018-2022).

Mechanism of Action

This compound is believed to function by coordinating with the zinc ions in the active site of the MBL enzyme. This interaction is facilitated by the hydrolysis of its δ-lactam ring, which exposes a carboxyl group that can bind to the zinc ions, thereby inactivating the enzyme.[1]

Mbl_IN_4_Mechanism cluster_MBL MBL Active Site Zn1 Zn²⁺ Inactive_Complex Inactive MBL-Inhibitor Complex Zn2 Zn²⁺ Mbl_IN_4 This compound (Compound 4b) Hydrolyzed_Mbl_IN_4 Hydrolyzed this compound (with exposed carboxyl group) Mbl_IN_4->Hydrolyzed_Mbl_IN_4 Hydrolysis of δ-lactam ring Hydrolyzed_Mbl_IN_4->Inactive_Complex Coordinates with Zn²⁺ ions

Mechanism of this compound Inhibition

Taniborbactam, on the other hand, exhibits a dual mechanism. It acts as a competitive inhibitor against MBLs, binding to the active site and preventing the hydrolysis of β-lactam antibiotics. Against serine-β-lactamases, it acts as a reversible covalent inhibitor.[2]

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the data presented in this guide.

This compound IC50 Determination (Kamo T, et al. 2024)[1]

The inhibitory activities of the synthesized compounds, including this compound (compound 4b), were evaluated against IMP-1 and NDM-1 MBLs. The enzymatic activity was measured spectrophotometrically by monitoring the hydrolysis of a chromogenic substrate. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves. The specific details of the assay, such as substrate concentration and incubation times, were not fully detailed in the abstract but would be found in the full publication.

Taniborbactam Ki and Cefepime-Taniborbactam MIC Determination

Inhibitory Constant (Ki) Determination: The inhibitory constants of taniborbactam against various β-lactamases were determined using a steady-state kinetic analysis. The assay typically involves measuring the initial velocity of substrate (e.g., nitrocefin) hydrolysis by the purified enzyme in the presence of varying concentrations of the inhibitor. The data is then fitted to the appropriate inhibition model to calculate the Ki value.[2]

Broth Microdilution for MIC Testing (GEARS Program): The minimum inhibitory concentrations (MICs) of cefepime-taniborbactam and comparator agents were determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). In these tests, taniborbactam was used at a fixed concentration of 4 mg/L in combination with varying concentrations of cefepime. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after a specified incubation period.[2][3]

Experimental_Workflow cluster_IC50 IC50 Determination cluster_MIC MIC Determination (Broth Microdilution) Enzyme_Prep_IC50 Prepare purified MBL enzyme Assay_Mix Combine enzyme, inhibitor, and buffer in microplate Enzyme_Prep_IC50->Assay_Mix Inhibitor_Dilutions_IC50 Prepare serial dilutions of inhibitor (e.g., this compound) Inhibitor_Dilutions_IC50->Assay_Mix Substrate_Add Add chromogenic substrate (e.g., nitrocefin) Assay_Mix->Substrate_Add Spectro_Reading Measure absorbance change over time (spectrophotometer) Substrate_Add->Spectro_Reading IC50_Calc Calculate IC50 value from dose-response curve Spectro_Reading->IC50_Calc Antibiotic_Dilutions Prepare serial dilutions of antibiotic (e.g., Cefepime) Fixed_Inhibitor Add fixed concentration of inhibitor (e.g., Taniborbactam) Antibiotic_Dilutions->Fixed_Inhibitor Plate_Inoculation Inoculate microplate wells containing antibiotic/inhibitor Fixed_Inhibitor->Plate_Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum Bacterial_Inoculum->Plate_Inoculation Incubation Incubate at 35-37°C for 16-20 hours Plate_Inoculation->Incubation MIC_Reading Determine lowest concentration with no visible growth (MIC) Incubation->MIC_Reading

General Experimental Workflows

Conclusion

This compound is a promising new MBL inhibitor with demonstrated activity against IMP-1 and NDM-1. While its spectrum of activity against other MBLs requires further investigation, its novel mechanism of action presents a new avenue for inhibitor design. In comparison, taniborbactam exhibits a broader spectrum of activity against both serine- and metallo-β-lactamases and has advanced to late-stage clinical trials in combination with cefepime. The continued development of novel MBL inhibitors like this compound is crucial to address the growing threat of antibiotic resistance.

References

Information regarding "Mbl-IN-4" is currently unavailable in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound "Mbl-IN-4" have not yielded any specific information regarding its primary metalloenzyme target, cross-reactivity profile with other metalloenzymes, or any associated experimental data. The name does not appear in the currently indexed scientific literature.

Metallo-β-lactamases (MBLs) are a broad class of zinc-dependent enzymes that confer resistance to most β-lactam antibiotics, posing a significant threat to public health.[1][2] The development of inhibitors for these enzymes is a critical area of research.[1][2] These inhibitors are designed to target the active site zinc ions, which are essential for the catalytic activity of MBLs.[2]

The challenge in developing MBL inhibitors lies in achieving selectivity for bacterial MBLs over human metalloenzymes, which also play crucial roles in various physiological processes.[1] Cross-reactivity with human metalloenzymes could lead to toxicity and other adverse effects. Therefore, the evaluation of an MBL inhibitor's selectivity profile against a panel of human metalloenzymes is a standard and vital step in the drug development process.

Given that "this compound" is not found in the literature, it could be a newly synthesized compound, an internal designation not yet publicly disclosed, or a potential misnomer. Without any foundational information about this specific inhibitor, a comparison guide detailing its cross-reactivity cannot be generated.

Researchers and drug development professionals interested in the cross-reactivity of MBL inhibitors are encouraged to consult the scientific literature for specific, named inhibitors that have been characterized. Key data to look for in such studies include:

  • IC50 or Ki values: These quantitative measures of inhibitory potency are determined for the primary MBL target and a panel of other metalloenzymes.

  • Enzymatic Assays: Detailed protocols for the biochemical assays used to measure the inhibitory activity.

  • Structural Studies: X-ray crystallography or NMR spectroscopy data can provide insights into the binding mode of the inhibitor and the basis for its selectivity.

Should information on "this compound" become publicly available, a comprehensive analysis of its cross-reactivity with other metalloenzymes could be performed.

References

A Head-to-Head Comparison of In Vivo Efficacy: Cefiderocol vs. Mbl-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Among the most critical threats are metallo-β-lactamase (MBL)-producing organisms, which are resistant to nearly all β-lactam antibiotics, including carbapenems. This guide provides a detailed comparison of the in vivo efficacy of two innovative therapeutic agents designed to combat these challenging pathogens: cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), and Mbl-IN-4, a representative metallo-β-lactamase inhibitor.

Executive Summary

Cefiderocol and this compound represent two distinct strategies to overcome MBL-mediated resistance. Cefiderocol employs a "Trojan horse" mechanism, utilizing the bacteria's own iron uptake systems to bypass resistance mechanisms and deliver the cephalosporin payload directly into the periplasmic space.[1][2][3][4] In contrast, this compound acts as a "shield," directly inhibiting the MBL enzyme to protect a co-administered carbapenem (B1253116) antibiotic from degradation. This guide will delve into the available preclinical in vivo data for both agents, presenting a clear comparison of their efficacy, and providing detailed experimental protocols to aid in the design and interpretation of future studies.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative in vivo efficacy data for cefiderocol and a representative MBL inhibitor, BP1, which will be used as a proxy for this compound due to the limited public availability of data for a compound specifically named "this compound."

Table 1: In Vivo Efficacy of Cefiderocol in Murine Infection Models

PathogenAnimal ModelDosing RegimenEfficacy EndpointOutcome
P. aeruginosa (Carbapenem-Resistant)Neutropenic Thigh InfectionVaries, %fT>MIC of 77.2% for 1-log10 reductionBacterial Load (log10 CFU/thigh)Potent efficacy, significant reduction in bacterial burden[5]
A. baumannii (Carbapenem-Resistant)Neutropenic Thigh InfectionVaries, %fT>MIC of 88.1% for stasisBacterial Load (log10 CFU/thigh)Significant efficacy against carbapenem-resistant strains
K. pneumoniae (Carbapenem-Resistant)Neutropenic Lung InfectionHuman-simulated dose (2g q8h)Bacterial Load (log10 CFU/lung)Significant reduction in bacterial counts compared to baseline
S. maltophiliaNeutropenic Lung InfectionHuman-simulated dose (2g q8h)Bacterial Load (log10 CFU/lung)Significant reduction in viable bacteria compared to baseline
EnterobacteriaceaeNeutropenic Thigh InfectionVaries, %fT>MIC of 73.3% for 1-log10 reductionBacterial Load (log10 CFU/thigh)Potent efficacy against various Enterobacteriaceae

Table 2: In Vivo Efficacy of a Representative MBL Inhibitor (BP1) in Combination with Meropenem

PathogenAnimal ModelDosing RegimenEfficacy EndpointOutcome
K. pneumoniae (NDM-producing)Murine Thigh InfectionBP1 co-administered with meropenemBacterial Load (log10 CFU/thigh)>3 log10 unit reduction in bacterial load post-infection

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for the in vivo efficacy studies cited in this guide.

Cefiderocol In Vivo Efficacy Model: Neutropenic Murine Thigh Infection
  • Animal Model: Specific pathogen-free female ICR mice (or other suitable strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 10^6 CFU/thigh) of the test organism.

  • Treatment: Cefiderocol is administered subcutaneously or intravenously at various dosing schedules to achieve a range of free-drug time above the minimum inhibitory concentration (%fT>MIC).

  • Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU/thigh).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected at multiple time points to determine the pharmacokinetic profile of cefiderocol. The relationship between the %fT>MIC and the change in bacterial load is modeled to determine the PK/PD target for efficacy.

MBL Inhibitor In Vivo Efficacy Model: Murine Thigh Infection
  • Animal Model: Immunocompetent or neutropenic mice are used depending on the study design.

  • Infection: Mice are infected intramuscularly in the thigh with a well-characterized MBL-producing bacterial strain (e.g., K. pneumoniae expressing NDM-1).

  • Treatment: The MBL inhibitor (e.g., BP1) is co-administered with a carbapenem antibiotic (e.g., meropenem) via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours) after infection, the bacterial burden in the thigh is quantified by plating homogenized tissue.

  • Control Groups: Essential control groups include untreated animals, animals treated with the carbapenem alone, and animals treated with the MBL inhibitor alone to demonstrate the requirement of the combination for efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows for cefiderocol and this compound.

Cefiderocol_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer_Membrane Periplasmic_Space Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Cefiderocol binds to PBPs Inner_Membrane Inner_Membrane Cytoplasm Cytoplasm Iron_Transporter Iron Transporter Iron_Transporter->Periplasmic_Space Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Cefiderocol Cefiderocol Iron Fe³⁺ Cefiderocol->Iron Chelates Iron->Iron_Transporter Active Transport

Caption: Mechanism of action of Cefiderocol.

MBL_Inhibitor_Mechanism cluster_bacterium Gram-Negative Bacterium (Periplasm) MBL Metallo-β-lactamase (MBL) Hydrolyzed_Carbapenem Inactive Carbapenem MBL->Hydrolyzed_Carbapenem PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Mbl_IN_4 This compound Mbl_IN_4->MBL Inhibits Carbapenem Carbapenem Carbapenem->MBL Hydrolyzes Carbapenem->PBP Binds and Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow Animal_Model Establish Animal Infection Model (e.g., Murine Thigh/Lung) Infection Inoculate with MBL-producing Gram-Negative Bacteria Animal_Model->Infection Treatment_Groups Administer Treatment Regimens - Cefiderocol - this compound + Carbapenem - Vehicle Control - Carbapenem Alone Infection->Treatment_Groups Endpoint_Assessment Assess Efficacy Endpoint at 24h (Bacterial Load in Target Tissue) Treatment_Groups->Endpoint_Assessment Data_Analysis Analyze and Compare Bacterial Reduction Between Groups Endpoint_Assessment->Data_Analysis

Caption: General workflow for in vivo efficacy studies.

Conclusion

Both cefiderocol and MBL inhibitors like this compound show significant promise in addressing the urgent threat of MBL-producing Gram-negative infections. Cefiderocol's novel mechanism of entry allows it to be effective as a standalone agent against a broad range of resistant pathogens. MBL inhibitors, on the other hand, offer the potential to restore the utility of our last-line carbapenem antibiotics. The choice between these agents in a clinical setting will likely depend on the specific pathogen, the local prevalence of resistance mechanisms, and the overall clinical picture. Further head-to-head in vivo studies and ultimately, clinical trials, will be crucial in defining the precise roles of these important new therapeutic options in our antimicrobial armamentarium.

References

A Researcher's Guide to Validating Metallo-β-Lactamase (MBL) Inhibitor Synergy with Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound "Mbl-IN-4" is not available in the public domain. This guide will, therefore, serve as a template for validating the synergistic effect of a representative Metallo-β-Lactamase (MBL) inhibitor with imipenem (B608078), using published data for analogous compounds to illustrate the concepts and experimental readouts. The principles, experimental designs, and data interpretation methods described are standardized for evaluating any potential MBL inhibitor.

Introduction: The Rationale for Combination Therapy

Carbapenem-resistant Gram-negative bacteria represent a significant global health threat. A primary mechanism of resistance is the production of Metallo-β-Lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems like imipenem.[1][2] MBLs utilize zinc ions in their active site to catalyze the cleavage of the β-lactam ring, rendering the antibiotic ineffective.[1][3][4]

MBL inhibitors are compounds designed to neutralize this resistance mechanism. By binding to the MBL active site or chelating the essential zinc ions, these inhibitors prevent the degradation of the carbapenem (B1253116), thereby restoring its antibacterial activity. This guide provides an objective comparison of the performance of imipenem alone versus its combination with a representative MBL inhibitor, supported by key experimental data and detailed protocols.

Mechanism of Synergistic Action

The synergy between an MBL inhibitor and imipenem is based on a straightforward biochemical interaction. In resistant bacteria, the MBL enzyme binds to and hydrolyzes the imipenem molecule. The MBL inhibitor works by preferentially binding to the MBL enzyme's active site, preventing imipenem from being degraded. This allows the intact imipenem to reach its target, the Penicillin-Binding Proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.

G cluster_0 Scenario 1: MBL-Producing Bacterium (No Inhibitor) cluster_1 Scenario 2: MBL-Producing Bacterium + MBL Inhibitor Imipenem_A Imipenem MBL Metallo-β-Lactamase (e.g., NDM-1, VIM, IMP) Imipenem_A->MBL Binds to PBP_A Penicillin-Binding Proteins (PBPs) Imipenem_A->PBP_A Cannot reach target Hydrolyzed Inactive Imipenem MBL->Hydrolyzed Hydrolyzes NoInhibition Bacterial Cell Wall Synthesis Continues PBP_A->NoInhibition Growth Bacterial Survival (& Resistance) NoInhibition->Growth Mbl_IN_4 MBL Inhibitor (this compound) MBL_B Metallo-β-Lactamase (e.g., NDM-1, VIM, IMP) Mbl_IN_4->MBL_B Inhibits Imipenem_B Imipenem Imipenem_B->MBL_B Protected from hydrolysis PBP_B Penicillin-Binding Proteins (PBPs) Imipenem_B->PBP_B Binds to InhibitedMBL Inhibited MBL MBL_B->InhibitedMBL Inhibition Bacterial Cell Wall Synthesis Blocked PBP_B->Inhibition Death Bacterial Death (& Synergy) Inhibition->Death

Caption: Mechanism of MBL inhibitor synergy with imipenem.

Quantitative Data: In Vitro Synergy

The synergistic effect is quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of imipenem when used in combination with an MBL inhibitor. The checkerboard assay is the standard method for this determination.

The data below is representative, based on studies of the MBL inhibitor DMSA against Pseudomonas aeruginosa strains engineered to produce specific MBL enzymes. The MBL inhibitor was used at a fixed, sub-inhibitory concentration.

Table 1: Imipenem MIC Reduction by an MBL Inhibitor against MBL-Producing P. aeruginosa

Bacterial Strain (MBL type)Imipenem MIC (µg/mL)Imipenem + MBL Inhibitor MIC (µg/mL)Fold Reduction in MIC
PAO1 (NDM-1)256464
PAO1 (IMP-1)64416
PAO1 (IMP-10)128432
PAO1 (IMP-13)64416
PAO1 (VIM-2)64164

Data adapted from studies on DMSA. A four-fold or greater reduction in the MIC of the antibiotic when combined with the inhibitor is typically considered synergistic.

Experimental Protocols & Workflows

Accurate validation requires standardized and reproducible experimental methods.

Checkerboard Synergy Assay

This assay systematically tests a grid of concentrations for both compounds to identify synergistic interactions.

Methodology:

  • Preparation: Prepare serial two-fold dilutions of imipenem (e.g., along the x-axis of a 96-well microtiter plate) and the MBL inhibitor (e.g., along the y-axis) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to all wells containing the drug combinations. Include growth control (no drugs) and sterility control (no bacteria) wells. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration showing no visible growth. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC Index = (MIC of Imipenem in combination / MIC of Imipenem alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)

    • Interpretation: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.

G cluster_workflow Checkerboard Assay Workflow cluster_interpretation FIC Index Interpretation prep Prepare 2-fold serial dilutions of Imipenem (Drug A) and MBL Inhibitor (Drug B) in a 96-well plate inoculate Inoculate wells with bacterial suspension (~5x10^5 CFU/mL) prep->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate read Read plate for turbidity to determine MICs incubate->read calculate Calculate Fractional Inhibitory Concentration (FIC) Index read->calculate interpretation Synergy: FIC ≤ 0.5 Additive: 0.5 < FIC ≤ 4 Antagonism: FIC > 4 calculate->interpretation

Caption: Workflow for a standard checkerboard synergy assay.
Time-Kill Assay

This dynamic assay confirms synergy by measuring the rate and extent of bacterial killing over time.

Methodology:

  • Preparation: Prepare flasks with CAMHB containing: (a) no drug (growth control), (b) imipenem alone at a clinically relevant concentration (e.g., 1x or 2x MIC), (c) MBL inhibitor alone, and (d) the combination of imipenem and the MBL inhibitor.

  • Inoculation: Inoculate each flask with a starting bacterial density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

G cluster_sampling Time-Course Sampling start Prepare cultures: 1. Growth Control 2. Imipenem Alone 3. Inhibitor Alone 4. Combination inoculate Inoculate all cultures to starting density of ~10^6 CFU/mL start->inoculate incubate Incubate at 37°C with shaking inoculate->incubate t0 T=0h cluster_sampling cluster_sampling t2 T=2h plate Perform serial dilutions and plate samples to count viable colonies (CFU/mL) t4 T=4h t8 T=8h t24 T=24h plot Plot log10(CFU/mL) vs. Time plate->plot cluster_sampling->plate

Caption: Experimental workflow for a time-kill assay.

Conclusion

The combination of a potent MBL inhibitor with imipenem is a promising strategy to overcome carbapenem resistance in MBL-producing pathogens. The validation of this synergy relies on standardized in vitro tests such as the checkerboard and time-kill assays. The representative data clearly show that the addition of an MBL inhibitor can restore imipenem's activity, reducing its MIC by up to 64-fold against highly resistant strains. This approach effectively disarms the bacterial resistance mechanism, highlighting the potential of MBL inhibitors to revitalize our existing antibiotic arsenal. Further in vivo studies are essential to confirm these findings in a clinical setting.

References

Assessing the Clinical Potential of Novel Metallo-β-Lactamase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance, particularly driven by metallo-β-lactamase (MBL)-producing bacteria, presents a formidable challenge to global health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering many infections difficult to treat. While the specific compound "Mbl-IN-4" is not identifiable in publicly available scientific literature, this guide will provide a comparative analysis of a representative novel preclinical MBL inhibitor, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid (1,2-HPT-6-COOH), against existing and developmental treatments for infections caused by MBL-producing organisms.

This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the clinical potential of new MBL inhibitors.

Mechanism of Action: A Common Challenge

MBLs utilize zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics, inactivating them.[1][2][3] Unlike serine-β-lactamases, which are targeted by clinically available inhibitors like clavulanic acid and avibactam, there are currently no approved inhibitors that specifically target MBLs.[4][5][6] The development of MBL inhibitors is challenging due to the structural diversity of the enzymes and the need for specificity to avoid off-target effects on human metalloenzymes.[7]

Inhibitors of MBLs are being developed with several mechanisms of action, primarily focusing on targeting the essential zinc ions in the active site. These mechanisms include:

  • Metal Ion Chelation: Stripping the zinc ions from the enzyme's active site.[2][8]

  • Ternary Complex Formation: Binding to the zinc ions and the surrounding protein residues to block substrate access.[8]

  • Covalent Inhibition: Forming a covalent bond with active site residues, although this is more challenging for MBLs than for serine-β-lactamases.[8]

The novel inhibitor, 1,2-HPT-6-COOH, has been characterized as a potent inhibitor of New Delhi metallo-β-lactamase 4 (NDM-4), a clinically significant MBL.[9] Its mechanism of inhibition and broad-spectrum activity are key parameters for comparison against other therapeutic options.

Comparative Analysis of Therapeutic Strategies

The following tables summarize the key characteristics of 1,2-HPT-6-COOH as a representative novel inhibitor and compare it with existing and developmental treatments for MBL-producing bacterial infections.

Table 1: Overview of Therapeutic Agents for MBL-Producing Bacterial Infections

Therapeutic AgentClassMechanism of ActionSpectrum of ActivityDevelopment Stage
1,2-HPT-6-COOH MBL Inhibitor (in combination with a β-lactam)Binds to the MBL active site, inhibiting its hydrolytic activity.[9]Active against Verona-integron-encoded metallo-β-lactamase 2 and New Delhi metallo-β-lactamase (NDM) types.[9]Preclinical
Cefiderocol Siderophore cephalosporinBinds to penicillin-binding proteins to inhibit cell wall synthesis; utilizes bacterial iron uptake systems to enter the cell.Active against many Gram-negative bacteria, including MBL producers.Clinically Approved
Aztreonam-Avibactam (ATM-AVI) β-lactam/β-lactamase inhibitor combinationAztreonam is stable to MBLs but hydrolyzed by other β-lactamases. Avibactam inhibits many serine-β-lactamases, protecting aztreonam.Active against Enterobacterales producing both MBLs and other β-lactamases.[10]Clinically Approved
Cefepime-Taniborbactam β-lactam/β-lactamase inhibitor combinationCefepime inhibits bacterial cell wall synthesis. Taniborbactam is a boronic acid-based inhibitor with activity against both serine- and metallo-β-lactamases.[9]Broad-spectrum activity against Gram-negative bacteria, including MBL producers.Phase 3 Clinical Trials[10]
Cefepime-Zidebactam β-lactam/β-lactamase inhibitor combinationCefepime inhibits bacterial cell wall synthesis. Zidebactam has a dual mechanism, inhibiting some β-lactamases and binding to penicillin-binding protein 2.Active against a range of Gram-negative bacteria, with potential to evade some MBL-mediated resistance mechanisms.[10]Investigational

Table 2: Comparative Efficacy Data (In Vitro)

Therapeutic AgentTarget OrganismsKey Efficacy Findings
1,2-HPT-6-COOH NDM-1 and NDM-4 producing bacteriaNanomolar inhibitory activity against NDM-4 and capable of rescuing β-lactam antibiotic activity.[9]
Cefiderocol Carbapenem-resistant Gram-negative bacteriaHas shown promising in vitro activity against MBL-producing Enterobacterales.
Aztreonam-Avibactam (ATM-AVI) MBL-producing EnterobacteralesDemonstrates potent in vitro activity against a large collection of contemporary Gram-negative organisms.
Cefepime-Taniborbactam Carbapenem-resistant Enterobacterales and Pseudomonas aeruginosaAchieved a higher composite response rate compared to meropenem (B701) in a clinical trial for complicated urinary tract infections.[10]
Cefepime-Zidebactam NDM-producing E. coliAppears successful at evading MBL hydrolysis in preclinical models.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of novel inhibitors. For a compound like 1,2-HPT-6-COOH, key experiments would include:

  • Enzyme Inhibition Assays: To determine the inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of purified MBLs (e.g., NDM-1, VIM-2, IMP-1). This typically involves monitoring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate in the presence of varying concentrations of the inhibitor.

  • Minimum Inhibitory Concentration (MIC) Testing: To assess the ability of the inhibitor to restore the activity of a partner β-lactam antibiotic against a panel of MBL-producing clinical isolates. This is performed according to standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Mechanism of Inhibition Studies: Utilizing techniques such as crystallography or spectroscopy to elucidate the binding mode of the inhibitor to the MBL active site.[9]

  • In Vivo Efficacy Studies: Using animal models of infection (e.g., murine thigh or lung infection models) to evaluate the ability of the inhibitor in combination with a β-lactam to reduce bacterial burden and improve survival.

  • Cytotoxicity Assays: To assess the potential for off-target effects on human cells.[9]

Visualizing the Landscape of MBL Inhibition

Signaling Pathway of MBL-Mediated Antibiotic Resistance and Inhibition

MBL_Inhibition_Pathway cluster_bacteria Bacterial Cell cluster_treatment Therapeutic Intervention Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits MBL_Enzyme Metallo-β-Lactamase (MBL) Beta_Lactam_Antibiotic->MBL_Enzyme Substrate Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to Hydrolyzed_Antibiotic Inactive Antibiotic MBL_Enzyme->Hydrolyzed_Antibiotic Hydrolyzes Resistance Antibiotic Resistance Hydrolyzed_Antibiotic->Resistance Leads to MBL_Inhibitor MBL Inhibitor (e.g., 1,2-HPT-6-COOH) MBL_Inhibitor->MBL_Enzyme Inhibits

Caption: MBLs hydrolyze β-lactam antibiotics, leading to resistance. MBL inhibitors block this hydrolysis.

Experimental Workflow for Evaluating a Novel MBL Inhibitor

Experimental_Workflow cluster_1 cluster_2 Start Novel MBL Inhibitor (e.g., this compound) In_Vitro_Assays In Vitro Characterization Start->In_Vitro_Assays Enzyme_Kinetics Enzyme Inhibition (IC50, Ki) In_Vitro_Assays->Enzyme_Kinetics MIC_Testing MIC Reduction Assays (with partner β-lactam) In_Vitro_Assays->MIC_Testing Mechanism_Studies Mechanism of Action (Crystallography, etc.) In_Vitro_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy In_Vitro_Assays->In_Vivo_Studies Animal_Models Animal Infection Models (e.g., murine thigh) In_Vivo_Studies->Animal_Models Toxicity_Assessment Toxicology Studies In_Vivo_Studies->Toxicity_Assessment Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development Cytotoxicity In Vitro Cytotoxicity Toxicity_Assessment->Cytotoxicity ADME Pharmacokinetics (ADME) Toxicity_Assessment->ADME

Caption: A typical workflow for the preclinical evaluation of a novel MBL inhibitor.

Conclusion

The development of novel MBL inhibitors is a critical area of research to combat the growing threat of antibiotic resistance. While direct information on "this compound" is unavailable, the analysis of a representative preclinical compound, 1,2-HPT-6-COOH, in comparison to existing and developmental therapies, provides a valuable framework for assessing clinical potential. Future MBL inhibitors will need to demonstrate potent, broad-spectrum activity against clinically relevant MBLs, a favorable safety profile, and efficacy in robust preclinical and clinical studies to address this unmet medical need. The combination of a novel MBL inhibitor with an existing β-lactam antibiotic holds the promise of revitalizing our antibiotic arsenal (B13267) against multidrug-resistant Gram-negative bacteria.

References

Safety Operating Guide

Navigating the Safe Disposal of Mbl-IN-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar chemical structures, the following precautions are essential:

  • Eye and Face Protection : Always wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection : Chemically resistant gloves, such as nitrile, and a lab coat are mandatory to prevent skin contact.

  • Respiratory Protection : All handling and disposal steps should be conducted within a well-ventilated chemical fume hood to prevent the inhalation of any vapors.[1]

  • Contingency Planning : Ensure that a spill kit and an eye wash station are readily accessible in the event of an accidental release.[1]

Hazard Profile of Structurally Similar Compounds

To ensure the highest safety standards, it is prudent to assume that Mbl-IN-4 may share hazards with analogous compounds. The following table summarizes key hazards identified in the SDSs of similar chemical entities.

Hazard ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. If ingested, rinse mouth.
Skin Irritation Causes skin irritation. Wash skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]
Eye Irritation Causes serious eye irritation. Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal as hazardous chemical waste.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

    • This waste must be segregated from other waste streams, such as regular trash or biohazardous waste.

  • Waste Collection and Labeling :

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should have secondary containment to mitigate any potential leaks.

    • It is crucial to store incompatible wastes separately to prevent accidental chemical reactions. For instance, keep this organic compound away from strong oxidizing agents.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule the collection and disposal of the waste.

    • Provide an accurate and detailed description of the waste material to the disposal service.

    • Adhere to their specific instructions for pickup and any required documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste Proceed with Caution label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container seal_container Securely Seal the Container label_container->seal_container move_to_saa Move to Satellite Accumulation Area seal_container->move_to_saa secondary_containment Ensure Secondary Containment move_to_saa->secondary_containment segregate Segregate from Incompatible Waste move_to_saa->segregate contact_ehs Contact EHS or Licensed Waste Disposal Service move_to_saa->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule and Follow Pickup Procedures provide_info->schedule_pickup end_process End: Waste Disposed schedule_pickup->end_process

This compound Disposal Workflow

References

Essential Safety and Operational Protocols for Handling Metallo-β-Lactamase Inhibitors (Mbl-IN-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guidance is a general safety protocol for handling novel or uncharacterized enzyme inhibitors, referred to here as Mbl-IN-4, in a laboratory setting. Since "this compound" is not a publicly cataloged chemical with a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potentially hazardous research compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and compound-specific safety information. If an SDS is not available, a thorough risk assessment must be conducted before handling the compound.

Immediate Safety and Handling Precautions

When handling novel chemical compounds like this compound, it is crucial to treat them as potentially hazardous. The following Personal Protective Equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat must be worn. Ensure gloves are changed frequently and immediately after known contact with the compound.

  • Respiratory Protection: All work with this compound, especially when in solid (powder) form or when creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.

Contingency Planning:

  • An accessible and fully stocked spill kit should be available in the laboratory.

  • Ensure that an eye wash station and safety shower are readily accessible and have been recently tested.

Quantitative Safety Data

The following table summarizes key safety and handling data that should be obtained from the compound-specific Safety Data Sheet (SDS) or other reliable sources before beginning any work.

ParameterValueSource / Notes
Chemical Name Not specified; assumed to be an inhibitor of New Delhi metallo-β-lactamase-4 (NDM-4).User-provided designation.
CAS Number Not available.---
Molecular Formula Not available.---
Molecular Weight Not available.---
Physical State Solid (powder) or Liquid.To be determined from SDS.
Hazard Statements Assume hazardous. Potential for skin, eye, and respiratory irritation. Long-term effects unknown.To be determined from SDS.
Permissible Exposure Limit (PEL) Not established.Handle in a fume hood.
Storage Temperature To be determined.Check supplier recommendations.
Incompatibilities Strong oxidizing agents.To be confirmed with SDS.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a research laboratory, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Lab coat, gloves, goggles, face shield) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and weigh this compound prep_fume_hood->prep_materials exp_procedure Conduct experiment within the fume hood prep_materials->exp_procedure exp_spill In case of spill, follow Spill Response Protocol exp_procedure->exp_spill cleanup_decontaminate Decontaminate work surfaces and equipment exp_procedure->cleanup_decontaminate cleanup_waste Segregate and label hazardous waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly and dispose of contaminated items cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Steps:

  • Solid Waste:

    • Includes contaminated gloves, pipette tips, and other disposable labware.

    • Collect in a designated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Keep the container sealed when not in use.

  • Liquid Waste:

    • Includes unused solutions and reaction mixtures containing this compound.

    • Collect in a designated, clearly labeled, shatter-resistant hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Includes needles, syringes, and contaminated glassware.

    • Collect in a designated, puncture-resistant sharps container labeled as hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

The following diagram outlines the decision-making process for the proper disposal of waste generated during experiments with this compound.

DisposalPlan start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in designated Hazardous Sharps Container is_sharp->sharps_container Yes liquid_container Dispose in designated Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Dispose in designated Solid Hazardous Waste Container is_liquid->solid_container No contact_ehs Contact EHS for pickup sharps_container->contact_ehs liquid_container->contact_ehs solid_container->contact_ehs

Waste disposal decision tree for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.